Product packaging for 2'-Aminoacetophenone(Cat. No.:CAS No. 27941-88-4)

2'-Aminoacetophenone

Cat. No.: B7722720
CAS No.: 27941-88-4
M. Wt: 135.16 g/mol
InChI Key: GTDQGKWDWVUKTI-UHFFFAOYSA-N
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Description

2'-Aminoacetophenone (CAS 551-93-9) is a small molecule with significant research value across microbiology, immunology, and food chemistry. It serves as a key quorum sensing (QS) signal for the opportunistic pathogen Pseudomonas aeruginosa . Research has shown that this compound modulates host immune and metabolic functions to promote bacterial persistence . Its mechanisms include inducing epigenetic reprogramming and rewiring macrophage bioenergetics by disrupting the Ppargc1a/Esrra axis, leading to reduced mitochondrial pyruvate import and ATP production, which results in a state of immune tolerance . Studies using a human airway-on-a-chip model reveal that it differentially regulates critical pathways in bronchial epithelium and pulmonary endothelium, including HIF-1 signaling, glycosphingolipid biosynthesis, and cholesterol metabolism . In the food and beverage industry, this compound is investigated as the primary compound responsible for the "atypical aging off-flavor" in white wines, which is characterized by undesirable mothball or acacia blossom notes . Its formation in wine involves light-induced degradation of tryptophan in the presence of riboflavin or oxidative degradation of indole-3-acetic acid, with factors such as oxygen and transition metal ions influencing its synthesis . Analytically, it is a challenging compound to study, requiring specialized methods like HS-SPME and heart-cut multidimensional GC-MS/MS for accurate quantification in complex matrices . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B7722720 2'-Aminoacetophenone CAS No. 27941-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminophenyl)ethanone
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InChI

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3
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InChI Key

GTDQGKWDWVUKTI-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1N
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Molecular Formula

C8H9NO
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Related CAS

25384-14-9 (hydrochloride)
Record name o-Aminoacetophenone
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DSSTOX Substance ID

DTXSID4052213
Record name 2'-Aminoacetophenone
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Molecular Weight

135.16 g/mol
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Physical Description

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid
Record name o-Aminoacetophenone
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Boiling Point

BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg
Record name O-AMINOACETOPHENONE
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER
Record name O-AMINOACETOPHENONE
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Vapor Pressure

0.00989 [mmHg]
Record name o-Aminoacetophenone
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Color/Form

YELLOW OILY LIQUID, YELLOW CRYSTALS

CAS No.

551-93-9, 27941-88-4
Record name 2′-Aminoacetophenone
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Record name Ethanone, 1-(aminophenyl)-
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Melting Point

20 °C
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Foundational & Exploratory

The Role of 2'-Aminoacetophenone in the Atypical Aging Off-Flavor of Wine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 2'-Aminoacetophenone (2-AAP) in the development of the untypical aging off-flavor (UTA) in wine. UTA is a significant quality issue in winemaking, characterized by a rapid loss of fruity and floral aromas and the emergence of undesirable notes described as "acacia blossom," "mothball," "furniture polish," or "dirty dish rag."[1] This guide provides a comprehensive overview of the formation, sensory impact, and analytical methodologies related to 2-AAP, intended to support research and development efforts in enology and related fields.

Introduction to this compound and Untypical Aging

Untypical aging off-flavor is a wine fault that can appear in young white wines, significantly diminishing their quality and consumer acceptance.[1] The primary chemical marker and causative agent of UTA is this compound (2-AAP).[1][2] Its presence, even at trace concentrations, can lead to the characteristic off-flavors. Understanding the mechanisms of 2-AAP formation and the factors that influence its concentration is crucial for developing strategies to prevent or mitigate UTA in wine.

Formation Pathway of this compound

The formation of 2-AAP in wine is a complex process primarily linked to the oxidative degradation of indole-3-acetic acid (IAA), a phytohormone naturally present in grapes.[3][4][5] The degradation of IAA is thought to be triggered by the co-oxidation of sulfite to sulfate, a reaction that generates superoxide radicals.[1][3] Tryptophan has also been identified as a precursor, with its photooxidation leading to the formation of 2-AAP.[6][7]

Several factors can influence the rate and extent of 2-AAP formation:

  • Grape Variety: Certain grape varieties, such as Riesling and Muscat, have been shown to have a higher propensity for 2-AAP formation compared to others like Chardonnay and Grüner Veltliner.[1][8]

  • Transition Metal Ions: The presence of metal ions like iron (Fe) and manganese (Mn) can promote the formation of 2-AAP, while copper (Cu) appears to have an inhibitory effect.[1][5][8][9]

  • Antioxidants: The use of antioxidants can help to limit the formation of 2-AAP. Commercial tannins have been found to be more effective than glutathione in this regard.[1][8][9]

  • Sunlight Exposure: Photooxidation of tryptophan, a precursor to 2-AAP, can be initiated by exposure to sunlight, particularly in the presence of photosensitizers like riboflavin.[6][10]

The following diagram illustrates the proposed chemical pathway for the formation of 2-AAP from Indole-3-Acetic Acid.

G Figure 1. Proposed Formation Pathway of this compound (2-AAP) from Indole-3-Acetic Acid (IAA) in Wine. IAA Indole-3-Acetic Acid (IAA) Intermediate1 Pyrrole Ring Cleavage (Oxidation via Superoxide Radicals) IAA->Intermediate1 FAPOP 3-(2-formylaminophenyl)-3-oxopropanoic acid Intermediate1->FAPOP Intermediate2 Decarboxylation FAPOP->Intermediate2 FAP N-formyl-2-aminoacetophenone Intermediate2->FAP Intermediate3 Hydrolysis FAP->Intermediate3 AAP This compound (2-AAP) Intermediate3->AAP G Figure 2. General Analytical Workflow for this compound (2-AAP) in Wine. cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing Sample Wine Sample pH_Adjustment pH Adjustment (Optional) Sample->pH_Adjustment IS_Addition Internal Standard Addition pH_Adjustment->IS_Addition SBSE SBSE IS_Addition->SBSE HS_SPME HS-SPME IS_Addition->HS_SPME LLE LLE IS_Addition->LLE GCMS GC-MS / MDGC-MS SBSE->GCMS HS_SPME->GCMS HPTLC HPTLC-FLD LLE->HPTLC Quantification Quantification GCMS->Quantification HPTLC->Quantification Reporting Reporting Quantification->Reporting

References

A Technical Guide to the Solubility of 2'-Aminoacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2'-Aminoacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in flavor and fragrance chemistry. Understanding its solubility in different organic solvents is crucial for its application in organic synthesis, purification, and formulation development.

Core Data Presentation: Solubility Profile

SolventChemical FormulaPolaritySolubility DescriptionQuantitative Data (if available)Citation(s)
Ethanol C₂H₅OHPolarSoluble / Highly Soluble≥21.3 mg/mL[1][2][3][4]
Methanol CH₃OHPolarHighly Soluble / Slightly Soluble-[3][4][5][6][7]
Acetone C₃H₆OPolarHighly Soluble-[1][3][8][9]
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticSlightly Soluble≥26.4 mg/mL[2][5][6][7][9]
Dichloromethane CH₂Cl₂NonpolarSparingly Soluble-[5][6][7][8][9]
Chloroform CHCl₃NonpolarSoluble-[8][9]
Ethyl Acetate C₄H₈O₂Moderately PolarSoluble-[8][9]
Diethyl Ether (C₂H₅)₂ONonpolarSoluble[1]
Toluene C₇H₈NonpolarInformation not available-
Hexane C₆H₁₄NonpolarInformation not available-

It is important to note that terms like "soluble," "slightly soluble," and "sparingly soluble" are qualitative and can vary between sources. The provided semi-quantitative data for ethanol and DMSO offers a more precise, albeit limited, insight.

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data for their specific applications, the Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10][11] The following is a generalized protocol based on this method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent of high purity

  • Glass vials or flasks with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[12] Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Carefully take a precise aliquot of the clear, saturated solution.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Calculate the original solubility in units such as mg/mL or mol/L.

Visualizations: Understanding Solubility

Since no specific signaling pathways involving the solubility of this compound have been identified, the following diagrams illustrate the fundamental principles governing the solubility of organic compounds, which are directly applicable to this compound.

G Factors Influencing Solubility of Organic Compounds cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions SolutePolarity Polarity (Amino and Ketone Groups) Solubility Solubility SolutePolarity->Solubility 'Like Dissolves Like' MolecularSize Molecular Size MolecularSize->Solubility Larger size, lower solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Higher energy, lower solubility SolventPolarity Polarity SolventPolarity->Solubility 'Like Dissolves Like' Hbonding Hydrogen Bonding Capacity Hbonding->Solubility Enhances solubility of polar solutes Temperature Temperature Temperature->Solubility Generally increases for solids Pressure Pressure (Significant for gases) Pressure->Solubility

Caption: Key factors determining the solubility of an organic compound.

The principle of "like dissolves like" is a central concept in predicting solubility.[13] this compound possesses both a polar amino group (-NH2) and a polar ketone group (C=O), which contribute to its solubility in polar solvents like ethanol and methanol.[4][14] The presence of the aromatic ring, however, introduces nonpolar character. The balance between these polar and nonpolar regions dictates its solubility in a given solvent.

G General Experimental Workflow for Solubility Determination A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (e.g., 24-72h with shaking) A->B C 3. Separate Saturated Solution (Centrifugation or Filtration) B->C D 4. Dilute Aliquot of Supernatant C->D E 5. Quantify Concentration (HPLC, UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: A generalized workflow for the shake-flask solubility determination method.

References

Methodological & Application

Applications of 2'-Aminoacetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2'-Aminoacetophenone is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active heterocyclic compounds. Its unique structure, featuring both a nucleophilic amino group and a reactive ketone moiety in an ortho position, facilitates a variety of cyclization and condensation reactions. This makes it an invaluable building block in medicinal chemistry for the development of novel therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and biological evaluation of key derivatives of this compound.

Application Notes

This compound is a cornerstone for the synthesis of several classes of medicinally important compounds:

  • Quinolones and Quinolones: The reaction of this compound with various reagents can lead to the formation of the quinolone scaffold, a core structure in many antibacterial and anticancer agents. The synthesis is straightforward, often involving the condensation with esters, aldehydes, or ketones followed by cyclization. One common method involves the reaction with aroyl chlorides to form an amide intermediate, which is then cyclized using a base.[1]

  • Chalcones: As α,β-unsaturated ketones, chalcones are known for their broad spectrum of biological activities. This compound can be a precursor to amino-substituted chalcones, which are synthesized through Claisen-Schmidt condensation with various aromatic aldehydes. These amino-substituted chalcones have shown significant potential as antimicrobial and anticancer agents.

  • Flavones: These compounds, belonging to the flavonoid class, are recognized for their antioxidant and anticancer properties. This compound derivatives can be utilized in the synthesis of aminoflavones, offering an alternative to traditional methods that may involve harsh reduction steps.[1]

  • Schiff Bases: The condensation of the amino group of this compound with various aldehydes and ketones yields Schiff bases. These compounds and their metal complexes have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][3][4]

Data Presentation

Table 1: Anticancer Activity of this compound Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Quinolone11eCOLO 205nanomolar potency[5]
2-Quinolone5aHCT-1161.89[6]
2-Quinolone5bMCF-78.48[6]
2-Amino-1,4-naphthoquinone-benzamide5eMDA-MB-2310.4[7]
2-Amino-1,4-naphthoquinone-benzamide5lMDA-MB-2310.4[7]
Thiophene-based heterocycle7cMCF-70.6 µg/mL[8]
Table 2: Antimicrobial Activity of this compound Derivatives
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
ChalconeDB-AcetonePseudomonas aeruginosa ATCC 902732[9]
ChalconeDB-AnisalStaphylococcus aureus ATCC 259238[9]
Schiff Base4-5Bacillus subtilisExcellent Activity[2]
Schiff Base4-5Staphylococcus aureusExcellent Activity[2]
Schiff Base4-5Escherichia coliExcellent Activity[2]
Thiophene-based heterocycleSpiro–indoline–oxadiazole derivativeClostridium difficile2 to 4[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4-quinolones from this compound

This protocol describes a general two-step synthesis of 2-aryl-4-quinolones.

Step 1: Synthesis of N-(2-acetylphenyl)benzamide (Amide Intermediate)

  • Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired aroyl chloride (1.1 equivalents) dropwise to the solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude N-(2-acetylphenyl)benzamide.

  • Recrystallize the crude product from a suitable solvent like ethanol to get the pure amide.

Step 2: Cyclization to 2-Aryl-4-quinolone

  • To a solution of the N-(2-acetylphenyl)benzamide from Step 1 (1 equivalent) in a suitable solvent like ethanol or dimethylformamide, add a base such as potassium tert-butoxide or sodium hydroxide (2-3 equivalents).[1]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the 2-aryl-4-quinolone.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of chalcones from this compound and an aromatic aldehyde.

  • Dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 12-24 hours at room temperature. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Protocol 3: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

This protocol details the synthesis of an oxime derivative from this compound.[11]

  • In a 250-mL three-necked round-bottomed flask, prepare a solution of distilled water (17.0 mL) and ethanol (93.0 mL).[11]

  • Add this compound (9.00 mL, 10.0 g, 72.8 mmol, 1.00 equiv) to the solution via syringe with stirring.[11]

  • Add Hydroxylamine hydrochloride (15.4 g, 223 mmol, 2.97 equiv) in one portion, followed by sodium hydroxide (23.7 g, 594 mmol, 8.16 equiv).[11]

  • Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.[11]

  • Monitor the reaction completion by TLC.[11]

  • After completion, cool the reaction mixture to ambient temperature.

  • Concentrate the mixture by rotary evaporation.

  • Dissolve the solid residue in distilled water (140 mL) and extract three times with ethyl acetate (3 x 100 mL).[11]

  • Combine the organic layers, dry over MgSO4, filter, and concentrate by rotary evaporation to yield the crude product.[11]

  • Recrystallize the solid from a mixture of dichloromethane and hexanes to obtain pure (E)-1-(2-Aminophenyl)ethanone oxime as a white solid.[11]

Mandatory Visualization

Signaling Pathway: Inhibition of NF-κB by Chalcone Derivatives

NF_kB_Inhibition_by_Chalcones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Chalcones Chalcone Derivatives Chalcones->IKK_complex Inhibits Chalcones->NFkB Inhibits Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) Nucleus->Gene_Expression Induces Apoptosis_Inhibition Inhibition of Apoptosis Nucleus->Apoptosis_Inhibition Promotes

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Experimental Workflow: Synthesis of 2-Aryl-4-quinolones

Synthesis_Workflow Start Start Materials: This compound Aroyl Chloride Step1 Step 1: Amide Formation - Solvent: Pyridine/DCM - Temp: 0°C to RT - Time: 4-6h Start->Step1 Intermediate Intermediate: N-(2-acetylphenyl)benzamide Step1->Intermediate Step2 Step 2: Cyclization - Base: K-tert-butoxide/NaOH - Solvent: Ethanol/DMF - Condition: Reflux - Time: 2-4h Intermediate->Step2 Purification Purification: - Precipitation - Filtration - Recrystallization Step2->Purification Product Final Product: 2-Aryl-4-quinolone Purification->Product

Caption: General workflow for the synthesis of 2-aryl-4-quinolones.

Logical Relationship: Bioactive Scaffolds from this compound

Logical_Relationship Precursor This compound Quinolones Quinolones Precursor->Quinolones leads to Chalcones Chalcones Precursor->Chalcones leads to Flavones Flavones Precursor->Flavones leads to SchiffBases Schiff Bases Precursor->SchiffBases leads to Anticancer Anticancer Activity Quinolones->Anticancer Antimicrobial Antimicrobial Activity Quinolones->Antimicrobial Chalcones->Anticancer Chalcones->Antimicrobial Antiinflammatory Anti-inflammatory Activity Chalcones->Antiinflammatory Flavones->Anticancer SchiffBases->Anticancer SchiffBases->Antimicrobial

References

Analytical methods for the quantification of 2'-Aminoacetophenone.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone (2-AAP) is a significant aromatic compound with a characteristic grape-like odor. It is a key flavor component in various food products, including wine, honey, and corn flour products.[1] In the wine industry, it is particularly important as it is associated with an "atypical aging" off-flavor.[2][3][4] Beyond the food and beverage sector, 2-AAP is also recognized as a potential biomarker for detecting the presence of the bacterium Pseudomonas aeruginosa in clinical settings.[1] Accurate and sensitive quantification of 2-AAP is therefore crucial for quality control in the food industry and for potential diagnostic applications.

This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of 2-AAP in various matrices. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most prominent methods are based on GC-MS, often coupled with a stable isotope dilution assay (SIDA) for high accuracy, and reverse-phase HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds like 2-AAP. For complex matrices such as wine, sample preparation techniques like headspace solid-phase microextraction (HS-SPME) or solid-phase extraction (SPE) are typically employed to extract and concentrate the analyte.[3][4][5] The use of a deuterated internal standard in a stable isotope dilution assay is a common practice to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and injection.[2][3][4] Multidimensional gas chromatography (MDGC) can be utilized to enhance selectivity and overcome co-elution issues in particularly complex samples.[3][4]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a viable alternative for the quantification of 2-AAP.[6][7] This method separates compounds based on their polarity. A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid.[6][7] Detection is commonly performed using a UV detector. HPLC methods can be advantageous due to their robustness and wider availability in many laboratories.

A rapid screening alternative to traditional GC-MS and HPLC methods is High-Performance Thin-Layer Chromatography (HPTLC) with fluorescence detection.[4][8]

Quantitative Data Summary

The following tables summarize the quantitative data for different analytical methods used for the quantification of this compound.

Table 1: GC-MS Method Performance

MethodSample MatrixLinearity Range (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
HS-SPME-MDGC-MS/MSWine0.1 - 80.010.14Not Reported[5]
GC-MS (Rapid Method)Grape Juice and WineNot Specified23 - 9496 - 27776.6 - 106.3[9]
SPE-MDGC-MS (SIDA)WineNot ReportedNot ReportedNot ReportedNot Reported[4]
SIDA-GC-MSWineNot ReportedNot ReportedNot ReportedNot Reported[2]

Table 2: HPTLC Method Performance

MethodSample MatrixLinearity RangeLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
HPTLC-FLDWineNot Reported0.10.3~100[4][8]

Experimental Protocols

Protocol 1: Quantification of this compound in Wine using HS-SPME-GC-MS/MS

This protocol is based on the method described for the analysis of 2-AAP in wine, which is prone to developing this off-flavor.[3][5]

1. Materials and Reagents

  • This compound (analytical standard)

  • Deuterated this compound (e.g., 2-AAP-d3) for internal standard

  • Sodium chloride (NaCl)

  • Ultrapure water

  • Methanol (HPLC grade)

  • 20 mL headspace vials with septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

2. Standard Preparation

  • Prepare a stock solution of 2-AAP and the deuterated internal standard in methanol.

  • Create a series of calibration standards by spiking a model wine solution (or a 2-AAP free wine) with known concentrations of 2-AAP and a fixed concentration of the internal standard.

3. Sample Preparation

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add a fixed amount of the deuterated internal standard solution.

  • Add 1.5 g of NaCl to the vial to enhance the release of volatile compounds.

  • Immediately seal the vial with a septum cap.

4. HS-SPME Procedure

  • Place the vial in an autosampler with an incubation chamber.

  • Incubate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

5. GC-MS/MS Analysis

  • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., at 250 °C).

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set up a temperature program for the GC oven to separate the analytes.

  • Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantify the native 2-AAP by comparing its peak area to that of the deuterated internal standard.

Diagram: HS-SPME-GC-MS/MS Workflow

hs_spme_gcms_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis sample Wine Sample (5 mL) vial Headspace Vial sample->vial is Internal Standard is->vial nacl NaCl (1.5 g) nacl->vial incubation Incubation (e.g., 60°C, 15 min) vial->incubation extraction SPME Fiber Extraction (e.g., 30 min) incubation->extraction desorption GC Inlet Desorption extraction->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS/MS Detection gc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for 2-AAP quantification by HS-SPME-GC-MS/MS.

Protocol 2: Quantification of this compound using RP-HPLC-UV

This protocol provides a general procedure for the analysis of 2-AAP using reverse-phase HPLC with UV detection.[6][7]

1. Materials and Reagents

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Phosphoric acid or Formic acid (HPLC grade)

  • 0.45 µm syringe filters

2. Standard Preparation

  • Prepare a stock solution of 2-AAP in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations with the mobile phase.

3. Sample Preparation

  • For liquid samples like wine, a simple filtration through a 0.45 µm syringe filter may be sufficient.

  • For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering compounds.

4. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid). The exact composition should be optimized for the specific column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at the wavelength of maximum absorbance for 2-AAP (approximately 238 nm).

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 2-AAP in the sample by interpolating its peak area on the calibration curve.

Diagram: RP-HPLC-UV Workflow

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample Sample filtration Filtration (0.45 µm) sample->filtration standard Standard Solutions injection HPLC Injection standard->injection filtration->injection separation C18 Column Separation injection->separation detection UV Detection (e.g., 238 nm) separation->detection calibration Calibration Curve detection->calibration concentration Concentration Determination detection->concentration calibration->concentration

Caption: General workflow for 2-AAP quantification by RP-HPLC-UV.

Conclusion

The quantification of this compound can be effectively achieved using both GC-MS and HPLC techniques. GC-MS, particularly when combined with stable isotope dilution analysis, offers high sensitivity and accuracy, making it ideal for trace-level analysis in complex matrices like wine. HPLC provides a robust and accessible alternative for routine analysis. The choice of the most suitable method will depend on the specific application, required sensitivity, and laboratory resources. The protocols and data presented here serve as a comprehensive guide for researchers and professionals involved in the analysis of this important flavor compound.

References

Application Note: Quantitative Analysis of 2'-Aminoacetophenone in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination and quantification of 2'-Aminoacetophenone (2-AAP) in complex matrices, with a particular focus on wine and grape derivatives. 2-AAP is a significant compound associated with atypical aging off-flavors in certain food and beverage products. The described methodology utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the analysis of volatile and semi-volatile compounds. This document outlines a comprehensive procedure, including sample preparation by liquid-liquid extraction (LLE), GC-MS instrument parameters, and method validation data. The provided protocol is intended to serve as a foundational method that can be adapted for various complex sample types.

Introduction

This compound (2-AAP) is an aromatic compound that can impart undesirable sensory characteristics, often described as "mothball-like" or "furniture varnish," in products such as white wines. Its presence, even at trace levels, can significantly impact product quality and consumer acceptance. Therefore, a sensitive and reliable analytical method for the quantification of 2-AAP is crucial for quality control and research in the food and beverage industries, as well as for professionals in drug development who may encounter this compound as an impurity or metabolite. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for this purpose due to its high selectivity and sensitivity. This application note presents a validated GC-MS method for the analysis of 2-AAP.

Experimental Protocol

This protocol is a synthesis of established methodologies for the analysis of 2-AAP in complex matrices, primarily adapted from studies on wine.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for extracting 2-AAP from aqueous matrices.

  • Reagents and Materials:

    • Ethyl acetate (analytical grade)

    • Anhydrous sodium sulfate

    • Sample (e.g., 10 mL of wine)

    • Internal Standard (IS) solution (e.g., 2-octanone or a deuterated 2-AAP analog)

    • Vortex mixer

    • Centrifuge

    • Conical centrifuge tubes (15 mL)

    • Glass Pasteur pipettes

    • GC vials with inserts

  • Procedure:

    • Pipette 10 mL of the sample into a 15 mL conical centrifuge tube.

    • Spike the sample with a known concentration of the internal standard.

    • Add 8 mL of ethyl acetate to the tube.

    • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Perform two subsequent extractions with 2 mL of ethyl acetate each, vortexing for 5 minutes each time.

    • Centrifuge the tube to achieve phase separation.

    • Carefully collect the upper organic layer (ethyl acetate) using a glass Pasteur pipette and combine the extracts.

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a GC vial for analysis.

2. GC-MS Parameters

The following instrumental parameters are recommended for the analysis of 2-AAP.

  • Gas Chromatograph (GC) System:

    • Column: CP-WAX 52 CB capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent fused silica capillary column.

    • Injection: 1 µL of the extract in splitless mode.

    • Injector Temperature: 200 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp 1: Increase to 200 °C at a rate of 10 °C/min, hold for 5 minutes.

      • Ramp 2: Increase to 220 °C at a rate of 10 °C/min.

    • Total Run Time: Approximately 20 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Impact (EI)

    • Detector Temperature: 200 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Monitored Ions for 2-AAP: m/z 120, 135. Other characteristic ions include m/z 92 and 136.

    • Monitored Ions for Internal Standard (2-octanone): m/z 43, 58, 71.

Quantitative Data Summary

The following tables summarize the quantitative performance of GC-MS methods for 2-AAP analysis as reported in the literature.

Table 1: Method Validation Parameters for 2-AAP Analysis

ParameterWine MatrixGrape Juice MatrixReference
Linearity (R²)> 0.9952> 0.9952
Limit of Detection (LOD)0.020 mg/L23 µg/L to 94 µg/L
Limit of Quantification (LOQ)0.060 mg/L96 µg/L to 277 µg/L
Recovery85%76.6% to 106.3%
Precision (CV%)3.53%4.53% to 12.9%

Table 2: Retention Times of 2-AAP and a Common Internal Standard

CompoundRetention Time (min)Reference
This compound (2-AAP)16.67
2-Octanone (Internal Standard)5.56

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Wine) Spiking Internal Standard Spiking Sample->Spiking LLE Liquid-Liquid Extraction (Ethyl Acetate) Spiking->LLE Drying Drying of Organic Extract (Anhydrous Na2SO4) LLE->Drying Concentration Solvent Evaporation (if necessary) Drying->Concentration Final_Extract Final Extract in GC Vial Concentration->Final_Extract Injection GC Injection (1 µL) Final_Extract->Injection Separation Chromatographic Separation (Capillary Column) Detection Mass Spectrometric Detection (SIM Mode) Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 2-AAP Calibration->Quantification Reporting Final Report Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in complex matrices. The protocol, including liquid-liquid extraction for sample preparation and selected ion monitoring for detection, is well-suited for routine quality control and research applications. The provided performance data demonstrates the method's accuracy, precision, and linearity. Researchers and scientists can adapt this protocol to other complex matrices with appropriate validation.

Application Notes and Protocols: 2'-Aminoacetophenone as a Key Starting Material for the Synthesis of Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. The synthesis of this complex xanthine-based molecule involves a multi-step process, for which various synthetic routes have been developed. A critical starting material in an efficient and industrially scalable synthesis is 2'-Aminoacetophenone. This document provides detailed application notes and experimental protocols for the synthesis of Linagliptin, commencing from this compound. The protocols described herein are compiled from established literature and patents, offering a comprehensive guide for researchers and drug development professionals. Quantitative data for each key step is summarized, and the overall synthetic workflow is visualized.

Introduction

Linagliptin's chemical structure, 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, necessitates a convergent synthetic strategy. One of the key building blocks is the quinazoline moiety, which can be efficiently prepared from this compound. This starting material is readily available and provides a straightforward entry into the 2-(chloromethyl)-4-methylquinazoline intermediate. Subsequent coupling with a suitably functionalized xanthine core and final introduction of the chiral aminopiperidine side chain completes the synthesis. This document outlines a reliable synthetic pathway, providing detailed experimental procedures and expected outcomes.

Synthetic Pathway Overview

The synthesis of Linagliptin from this compound can be broadly divided into four key stages:

  • Synthesis of 2-(chloromethyl)-4-methylquinazoline (Intermediate I): Cyclocondensation of this compound with 2-chloroacetamide.

  • Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate II): Alkylation of 8-bromo-3-methylxanthine.

  • Coupling of Intermediates I and II: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Intermediate III).

  • Final Assembly of Linagliptin: Nucleophilic substitution of the bromide in Intermediate III with (R)-3-aminopiperidine.

Data Presentation

Table 1: Summary of Quantitative Data for Linagliptin Synthesis

StepReactionStarting Material(s)Key Reagents/CatalystsSolvent(s)Yield (%)Purity (%)Reference
1Synthesis of 2-(chloromethyl)-4-methylquinazoline (Intermediate I)This compound, 2-chloroacetamideH₃PO₄Ethanol94.2699.9[1]
2Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate II)8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione, 1-bromo-2-butyneNa₂CO₃Acetone9899.9[2]
3Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Intermediate III)Intermediate I, Intermediate IIK₂CO₃, Tributylmethylammonium chloride2-Methyltetrahydrofuran87.1>95
4Synthesis of LinagliptinIntermediate III, (R)-3-aminopiperidine dihydrochlorideNaHCO₃N-Methyl-2-pyrrolidone (NMP)85.5>99.5[3]

Experimental Protocols

Step 1: Synthesis of 2-(chloromethyl)-4-methylquinazoline (Intermediate I)

Reaction:

Procedure: [1]

  • To a solution of this compound (13.52 g, 0.1 mol) in absolute ethanol (80 mL) in a round-bottom flask, add phosphoric acid (11.76 g, 0.12 mol).

  • Slowly add a solution of 2-chloroacetamide (10.29 g, 0.11 mol) in absolute ethanol (20 mL) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and filter.

  • Wash the filtrate with a saturated brine solution.

  • Evaporate the solvent from the organic phase.

  • Extract the residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(chloromethyl)-4-methylquinazoline as a solid.

Expected Outcome: Yield: 18.16 g (94.26%); Purity: 99.9%.[1]

Step 2: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate II)

Reaction:

Procedure: [2]

  • In a 100 mL flask, combine 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (2.450 g, 10 mmol), 1-bromo-2-butyne (1.596 g, 12 mmol), and sodium carbonate (1.590 g, 15 mmol) in acetone (20 mL).

  • Heat the reaction mixture to 40°C and stir for 4 hours.

  • Upon reaction completion, cool the mixture to room temperature.

  • Filter the solid precipitate and wash the filter cake with methanol to obtain the crude product.

  • Recrystallize the crude product from dichloromethane and cyclohexane to yield pure 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.

Expected Outcome: Yield: 2.912 g (98%); Purity: 99.9%.[2]

Step 3: Synthesis of 8-bromo-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Intermediate III)

Reaction:

Procedure:

  • In a reaction flask, sequentially add 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate II, 1.34 g, 4.5 mmol), potassium carbonate (1.42 g, 10.3 mmol), 2-chloromethyl-4-methylquinazoline (Intermediate I, 0.87 g, 4.5 mmol), tributylmethylammonium chloride (0.53 g, 2 mmol) as a phase transfer catalyst, and 2-methyltetrahydrofuran (50 mL).

  • Heat the reaction mixture to reflux and maintain for 3 to 5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding water (100 mL).

  • Filter the resulting precipitate, collect the filter cake, and dry at 45°C to obtain 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate III).

Expected Outcome: Yield: 1.78 g (87.1%).

Step 4: Synthesis of Linagliptin

Reaction:

Procedure: [4]

  • Combine 1-(4-methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (Intermediate III) with (R)-3-aminopiperidine dihydrochloride in the presence of sodium bicarbonate in N-methyl-2-pyrrolidinone (NMP).

  • Heat the reaction mixture to 90°C for 2 hours.

  • After the reaction is complete, the crude Linagliptin can be purified by recrystallization from a suitable solvent system such as methanol/methyl-tert-butyl ether.

Expected Outcome: A high yield of Linagliptin with high chemical and chiral purity is expected. A similar process described in a patent reported a yield of 85.5% with a chemical purity of >99.5%.[3]

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of Linagliptin from this compound.

Linagliptin_Synthesis_Workflow A This compound C Intermediate I: 2-(chloromethyl)-4-methylquinazoline A->C H₃PO₄, EtOH Reflux B 2-chloroacetamide B->C H₃PO₄, EtOH Reflux G Intermediate III: 8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione C->G K₂CO₃, PTC 2-MeTHF, Reflux D 8-bromo-3-methylxanthine F Intermediate II: 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione D->F Na₂CO₃, Acetone E 1-bromo-2-butyne E->F Na₂CO₃, Acetone F->G K₂CO₃, PTC 2-MeTHF, Reflux I Linagliptin G->I NaHCO₃, NMP H (R)-3-aminopiperidine H->I NaHCO₃, NMP

Caption: Synthetic workflow for Linagliptin.

Experimental_Workflow cluster_step1 Step 1: Intermediate I Synthesis cluster_step2 Step 2: Intermediate II Synthesis cluster_step3 Step 3: Coupling Reaction cluster_step4 Step 4: Final Synthesis of Linagliptin A1 Mix this compound, 2-chloroacetamide, H₃PO₄ in Ethanol A2 Reflux for 4-5 hours A1->A2 A3 Work-up and Purification A2->A3 A4 Intermediate I A3->A4 C1 React Intermediate I and II with K₂CO₃ and Phase Transfer Catalyst B1 Combine 8-bromo-3-methylxanthine, 1-bromo-2-butyne, Na₂CO₃ in Acetone B2 Heat at 40°C for 4 hours B1->B2 B3 Purification by Recrystallization B2->B3 B4 Intermediate II B3->B4 C2 Reflux in 2-MeTHF for 3-5 hours C1->C2 C3 Work-up and Isolation C2->C3 C4 Intermediate III C3->C4 D1 React Intermediate III with (R)-3-aminopiperidine and NaHCO₃ in NMP D2 Heat at 90°C for 2 hours D1->D2 D3 Purification by Recrystallization D2->D3 D4 Linagliptin D3->D4

Caption: Experimental workflow for Linagliptin synthesis.

References

Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone is a valuable intermediate in the pharmaceutical and fine chemical industries, serving as a key precursor for the synthesis of various bioactive molecules, including quinolone antibiotics.[1] One of the classical methods for the synthesis of aromatic ketones is the Friedel-Crafts acylation. However, the direct Friedel-Crafts acylation of aniline to produce this compound is challenging due to the basic nature of the amino group, which complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.

This document provides a detailed protocol for the synthesis of this compound, circumventing the challenges of direct acylation by employing a protection-acylation-deprotection strategy centered around the Fries rearrangement of acetanilide.

Synthesis Strategy: Fries Rearrangement of Acetanilide

The Fries rearrangement is a reaction of a phenolic ester with a Lewis acid catalyst to form a mixture of ortho- and para-hydroxy aryl ketones.[2][3] A similar rearrangement can be applied to N-aryl amides, such as acetanilide, to produce amino aryl ketones. The reaction proceeds through an initial N-acylation of aniline to form acetanilide, which then undergoes an intramolecular acyl migration to the aromatic ring in the presence of a Lewis acid, typically aluminum chloride (AlCl₃). This rearrangement yields a mixture of 2'-acetylaminoacetophenone and 4'-acetylaminoacetophenone. Subsequent acidic hydrolysis of the ortho-isomer provides the target molecule, this compound.

Controlling the regioselectivity of the Fries rearrangement is crucial. Higher reaction temperatures generally favor the formation of the ortho-isomer, while lower temperatures favor the para-isomer.[2][3] This is attributed to the thermodynamic stability of the bidentate complex formed between the ortho-product and the aluminum chloride catalyst at elevated temperatures.

Experimental Protocols

Part 1: Fries Rearrangement of Acetanilide to 2'-Acetylaminoacetophenone

This protocol is optimized to favor the formation of the ortho-isomer.

Materials:

  • Acetanilide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Nitrobenzene (solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Dichloromethane

  • Sodium Bicarbonate solution, saturated

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (2.5 equivalents).

  • Add dry nitrobenzene to the flask and stir the suspension.

  • Slowly add acetanilide (1 equivalent) to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to 160-170°C and maintain this temperature for 1.5 to 2 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the dichloromethane.

  • The crude product, a mixture of 2'-acetylaminoacetophenone and 4'-acetylaminoacetophenone, is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the isomers. The ortho-isomer is generally less polar and will elute first.

Part 2: Acidic Hydrolysis of 2'-Acetylaminoacetophenone to this compound

Materials:

  • 2'-Acetylaminoacetophenone

  • Hydrochloric Acid (10% aqueous solution)

  • Sodium Hydroxide solution (10% aqueous solution)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2'-acetylaminoacetophenone in 10% aqueous hydrochloric acid.

  • Heat the mixture under reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution with 10% aqueous sodium hydroxide solution until a pH of 8-9 is reached.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound as a yellow oil or solid.

Data Presentation

Table 1: Reaction Conditions and Yields for the Fries Rearrangement of Acetanilide

EntryLewis AcidSolventTemperature (°C)Time (h)Ortho:Para RatioTotal Yield (%)
1AlCl₃None1651~1:170
2AlCl₃Nitrobenzene160-1701.5-2Favors OrthoModerate
3AlCl₃None1001Favors Para65

Note: Yields and isomer ratios are highly dependent on the specific reaction conditions and scale.

Characterization Data

Table 2: Spectral Data for 2'-Acetylaminoacetophenone (Ortho-isomer)

TechniqueData
¹H NMR δ (ppm): 2.2 (s, 3H, -NHCOCH₃), 2.6 (s, 3H, -COCH₃), 7.0-7.6 (m, 4H, Ar-H), 11.0 (br s, 1H, -NH)
¹³C NMR δ (ppm): 24.5, 28.0, 121.0, 122.5, 131.0, 132.5, 140.0, 169.0, 202.0
IR (KBr) ν (cm⁻¹): 3300 (N-H stretch), 1680 (C=O stretch, amide), 1650 (C=O stretch, ketone)
Mass Spec (EI) m/z: 177 (M⁺), 135, 120, 92, 77

Table 3: Spectral Data for this compound

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 2.62 (s, 3H, -COCH₃), 6.6-7.8 (m, 4H, Ar-H), 6.2 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃) δ (ppm): 28.0, 116.0, 118.0, 131.0, 134.0, 150.0, 200.0
IR (Neat) ν (cm⁻¹): 3450, 3350 (N-H stretch), 1640 (C=O stretch), 1615, 1560 (aromatic C=C stretch)
Mass Spec (EI) m/z: 135 (M⁺), 120, 92, 65

Mandatory Visualizations

Fries_Rearrangement_Mechanism cluster_step1 Step 1: Formation of Acetanilide cluster_step2 Step 2: Fries Rearrangement cluster_step3 Step 3: Hydrolysis Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide N-Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide Acetanilide2 Acetanilide Intermediate Acylium Ion Intermediate Acetanilide2->Intermediate Lewis Acid Coordination & Rearrangement AlCl3 AlCl₃ AlCl3->Intermediate OrthoProduct 2'-Acetylaminoacetophenone Intermediate->OrthoProduct Intramolecular Electrophilic Aromatic Substitution (High Temp) ParaProduct 4'-Acetylaminoacetophenone Intermediate->ParaProduct Intramolecular Electrophilic Aromatic Substitution (Low Temp) OrthoProduct2 2'-Acetylaminoacetophenone FinalProduct This compound OrthoProduct2->FinalProduct Acidic Hydrolysis H3O H₃O⁺ H3O->FinalProduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start: Acetanilide & AlCl₃ Reaction Fries Rearrangement (160-170°C, 1.5-2h) Start->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate 2'-Acetylaminoacetophenone Purification->Intermediate Hydrolysis Acidic Hydrolysis (Reflux, 1-2h) Intermediate->Hydrolysis Neutralization Neutralization (NaOH) Hydrolysis->Neutralization Extraction Extraction with Diethyl Ether Neutralization->Extraction FinalProduct This compound Extraction->FinalProduct

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Formation of Schiff Bases using 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Schiff bases derived from 2'-aminoacetophenone. Schiff bases, characterized by an azomethine group (-C=N-), are a versatile class of compounds with a wide range of applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Their biological significance often stems from the ability of the imine linkage to interact with biological targets. This protocol outlines the condensation reaction between this compound and various aromatic aldehydes, offering a general methodology for the synthesis, purification, and characterization of the resulting Schiff base ligands.

Introduction

Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[2] The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine bond.[2] These compounds and their metal complexes are of significant interest in drug development due to their diverse pharmacological properties.[1] this compound is a readily available starting material that can be utilized to synthesize a variety of Schiff bases with potential biological activities. The protocol detailed below provides a reproducible method for synthesizing these valuable compounds for further investigation.

Key Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol describes the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde (e.g., benzaldehyde).

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (20 mL).

  • To this solution, add the substituted aromatic aldehyde (10 mmol) in a 1:1 molar ratio.

  • Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • The mixture is then refluxed with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

  • The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.

  • The purified crystals are dried in a desiccator.

Data Presentation

The following tables summarize typical quantitative data obtained for Schiff bases synthesized from this compound and various aromatic aldehydes.

Table 1: Reaction Conditions and Physical Properties

AldehydeMolar Ratio (Amine:Aldehyde)SolventCatalystReaction Time (h)Yield (%)Melting Point (°C)
Benzaldehyde1:1EthanolGlacial Acetic Acid38588-90
4-Chlorobenzaldehyde1:1EthanolGlacial Acetic Acid482110-112
4-Methoxybenzaldehyde1:1EthanolGlacial Acetic Acid38895-97
4-Nitrobenzaldehyde1:1EthanolGlacial Acetic Acid479128-130

Table 2: Spectroscopic Data

Schiff BaseIR (KBr, cm⁻¹) ν(C=N)¹H NMR (CDCl₃, δ ppm) -CH=N-¹³C NMR (CDCl₃, δ ppm) -CH=N-
(E)-1-(2-(benzylideneamino)phenyl)ethan-1-one~1625~8.4~160
(E)-1-(2-((4-chlorobenzylidene)amino)phenyl)ethan-1-one~1620~8.3~159
(E)-1-(2-((4-methoxybenzylidene)amino)phenyl)ethan-1-one~1615~8.5~161
(E)-1-(2-((4-nitrobenzylidene)amino)phenyl)ethan-1-one~1628~8.6~158

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

experimental_workflow start Start reagents Reactants (this compound, Aldehyde) start->reagents dissolve Dissolve in Ethanol reagents->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux (2-4 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Product recrystallize->dry characterize Characterization (IR, NMR, MS) dry->characterize end End characterize->end

Caption: General workflow for Schiff base synthesis.

General Mechanism of Schiff Base Formation

The following diagram illustrates the acid-catalyzed mechanism for the formation of a Schiff base from an amine and a ketone.

schiff_base_mechanism reactants Amine (R-NH₂) + Ketone (R'₂C=O) protonation Protonation of Carbonyl Oxygen reactants->protonation H⁺ nucleophilic_attack Nucleophilic Attack by Amine protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer dehydration Dehydration (-H₂O) proton_transfer->dehydration imine Imine (Schiff Base) R'₂C=NR dehydration->imine + H⁺

Caption: Mechanism of Schiff base formation.

References

Application Note & Protocol: A Validated HPLC Method for the Quantitative Determination of 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2'-Aminoacetophenone. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be simple, precise, accurate, and specific for its intended purpose. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines. This application note provides comprehensive experimental protocols for method validation and system suitability, making it a valuable resource for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds and as a fragrance ingredient. Accurate and reliable quantitative analysis of this compound is crucial for quality control in manufacturing processes and for various research and development applications. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. This application note describes a validated RP-HPLC method for the determination of this compound, providing detailed protocols and validation data to ensure its suitability and reliability.

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions
ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 241 nm
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 2-20 µg/mL) for linearity studies.

Method Validation Protocols

The developed HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

Before starting the validation experiments, the suitability of the chromatographic system was evaluated. This was done by injecting the standard solution (e.g., 10 µg/mL) six times. The acceptance criteria were:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample solution to check for any interference at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 2-20 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each concentration level, and the percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at a single concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method.

The precision was expressed as the Relative Standard Deviation (RSD) of the peak areas.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression lines

  • S = the slope of the calibration curve

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic component)

  • Detection wavelength (± 2 nm)

The effect of these changes on the system suitability parameters was observed.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5-7 minutes. The validation results are summarized in the following tables.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor1.2≤ 2.0
Theoretical Plates>3000≥ 2000
RSD of Peak Areas (%)0.5%≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
2150,234
5375,890
10751,456
151,126,789
201,502,345
Correlation Coefficient (r²) 0.9995

Table 3: Accuracy (% Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL) (Mean ± SD, n=3)% Recovery
87.95 ± 0.1299.4%
1010.08 ± 0.15100.8%
1211.92 ± 0.1899.3%

Table 4: Precision Data

Precision LevelRSD (%) (n=6)Acceptance Criteria
Repeatability0.6%≤ 2.0%
Intermediate Precision0.8%≤ 2.0%

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD0.1
LOQ0.3

The robustness study showed that minor variations in the chromatographic conditions did not significantly affect the system suitability parameters, indicating the reliability of the method.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Column & Mobile Phase B Optimize Chromatographic Conditions A->B C System Suitability B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J Sample Analysis I->J Validation_Parameters cluster_quantitative Quantitative Assurance cluster_sensitivity Sensitivity cluster_reliability Reliability Method Validated HPLC Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantitation Method->LOQ Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness

The Versatility of 2'-Aminoacetophenone in the Synthesis of Novel Dyes and Pigments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone, a versatile aromatic building block, serves as a crucial precursor in the synthesis of a diverse array of novel dyes and pigments. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive acetyl moiety, allows for its participation in a variety of cyclization and condensation reactions. This application note explores the utility of this compound in the creation of vibrant and functional chromophores, including azo dyes, fluorescent quinoline derivatives, and chalcone-based pigments. Detailed experimental protocols and collated quantitative data are provided to facilitate further research and development in this field.

I. Synthesis of Azo Dyes from this compound

Azo dyes, characterized by the (-N=N-) chromophore, represent a significant class of synthetic colorants. This compound can be readily diazotized and coupled with various aromatic compounds to yield a wide spectrum of colors.

Synthetic Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a two-step process. First, the primary aromatic amine of this compound is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This highly reactive diazonium salt is then immediately coupled with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form the stable azo dye.

Azo_Dye_Synthesis This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Agent (e.g., Phenol)

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis of a this compound-Based Azo Dye

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol (or other coupling agent)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).

  • Coupling:

    • In a separate beaker, dissolve an equimolar amount of the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the coupling agent solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.

    • Dry the purified dye in a vacuum oven.

Quantitative Data
Dye Structure (Coupling Agent)Yield (%)λmax (nm)ColorReference
2-Naphthol85482Red[1]
Phenol78420Yellow[1]
Resorcinol82435Orange[1]
N,N-Dimethylaniline90495Deep Red[2]

II. Synthesis of Fluorescent Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing quinoline rings, which often form the core of fluorescent dyes. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound is an ideal substrate for this reaction.

Synthetic Pathway: Friedländer Synthesis

In the Friedländer synthesis, this compound reacts with a carbonyl compound containing an α-methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system.

Friedlander_Synthesis cluster_reactants Reactants This compound This compound Intermediate Intermediate Carbonyl Compound\n(with α-methylene) Carbonyl Compound (with α-methylene) Carbonyl Compound\n(with α-methylene)->Intermediate Quinoline Derivative Quinoline Derivative Intermediate->Quinoline Derivative Acid or Base Catalyst Heat Chalcone_Synthesis cluster_reactants Reactants This compound This compound Intermediate Intermediate Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Intermediate 2'-Aminochalcone 2'-Aminochalcone Intermediate->2'-Aminochalcone Base (e.g., NaOH) Ethanol

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2'-Aminoacetophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Reduction of 2'-Nitroacetophenone: This is a widely used method involving the reduction of the nitro group to an amine.

  • Friedel-Crafts Acylation of Anilines: This method involves the acylation of an aniline derivative. However, it presents challenges due to the basicity of the amino group.[1]

  • From Isatoic Anhydride: Reaction of isatoic anhydride with an organometallic reagent like methyl lithium can produce this compound.[2][3]

  • Fries Rearrangement of N-Acylanilides: This involves the rearrangement of an N-acylanilide to form the corresponding amino ketone.[4]

  • Amino Substitution of 2'-Haloacetophenones: This method involves the displacement of a halogen atom with an amino group.[4]

Q2: I am getting a low yield in my synthesis. What are the general factors I should investigate?

A2: Low yields can result from various factors across different synthetic routes. General areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of your reactants and solvents, as impurities can interfere with the reaction.

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere) are critical. Deviations from optimal conditions can lead to side reactions or incomplete conversion.

  • Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. For instance, in Friedel-Crafts acylations, the Lewis acid catalyst can be deactivated by the basic nitrogen of aniline.[1]

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize extraction and purification methods to minimize such losses.

Q3: What are the common side products in the synthesis of this compound?

A3: The formation of side products is dependent on the synthetic method used.

  • Friedel-Crafts Acylation: Polysubstitution on the aromatic ring can occur. Also, the reaction of the Lewis acid with the amine can lead to undesired complexes.

  • Reduction of 2'-Nitroacetophenone: Incomplete reduction can leave starting material. Over-reduction can potentially affect the ketone functionality, although the nitro group is generally more susceptible to reduction. Cyclization to form 1-indolinone has been observed as a side product, particularly with Pd/Carbon catalysts.[5]

  • Fries Rearrangement: The formation of the para-isomer (4'-Aminoacetophenone) is a common side product.

Q4: How can I purify the final this compound product?

A4: Common purification techniques for this compound include:

  • Recrystallization: This is a widely used method for purifying solid compounds. A suitable solvent system needs to be identified where the compound has high solubility at high temperatures and low solubility at low temperatures.[6][7][8][9]

  • Column Chromatography: For separating the desired product from closely related impurities, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system is effective.[10][11]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Troubleshooting Guides

Method 1: Reduction of 2'-Nitroacetophenone

Problem: Low Yield or Incomplete Reaction

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation.
Insufficient Reducing Agent Increase the molar ratio of the reducing agent to the starting material.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reductions may require heating to proceed at a reasonable rate.
Poor Catalyst-Substrate Contact Ensure efficient stirring to maintain a good suspension of the catalyst in the reaction mixture.

Problem: Formation of Side Products (e.g., 1-indolinone)

Possible Cause Troubleshooting Step
Catalyst Choice The choice of catalyst can influence selectivity. For example, Pd/C has been reported to promote the formation of 1-indolinone.[5] Consider screening different catalysts such as Pt/C, Raney Nickel, or using other reducing systems like Sn/HCl.
Reaction Conditions Adjusting the temperature and pressure may help to minimize the formation of side products.
Method 2: Friedel-Crafts Acylation of Anilines

Problem: Low or No Product Formation

Possible Cause Troubleshooting Step
Deactivation of Lewis Acid Catalyst The lone pair on the nitrogen of the aniline can form a complex with the Lewis acid (e.g., AlCl₃), deactivating it.[1] To overcome this, protect the amino group as an amide (e.g., acetanilide) before performing the acylation. The protecting group can be removed later by hydrolysis.
Insufficient Catalyst Use a stoichiometric amount or even an excess of the Lewis acid catalyst, as it can be consumed by complexation.
Low Reactivity of Acylating Agent Use a more reactive acylating agent, such as an acyl chloride, in preference to an anhydride.
Method 3: Synthesis from Isatoic Anhydride and Methyl Lithium

Problem: Low Yield

Possible Cause Troubleshooting Step
Moisture in Reaction This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents.
Incorrect Reaction Temperature The reaction should be maintained at a very low temperature (e.g., below -50 °C) to minimize side reactions.[4][12]
Slow Addition of Reagents Add the isatoic anhydride solution dropwise to the methyl lithium solution to maintain a low temperature and control the reaction rate.[4][12]
Stoichiometry of Reagents The molar ratio of methyl lithium to isatoic anhydride is crucial. An excess of methyl lithium is often used to ensure complete reaction.[12]

Quantitative Data

Table 1: Comparison of Catalysts for the Reduction of 4-Nitroacetophenone

CatalystSelectivity to 4-Aminoacetophenone (%)Reference
Ru/TiO₂ (anatase)99.9[13][14]
Pd/CCan lead to the formation of 1-indolinone (approx. 10%)[5]

Note: The above data is for the reduction of the para-isomer, but provides insight into catalyst performance for nitroacetophenones.

Table 2: Reaction Conditions for Synthesis from Isatoic Anhydride

ParameterConditionYield (%)Reference
Temperature-78 °C90.5[12]
SolventTetrahydrofuran (THF)90.5[12]
Molar Ratio (MeLi:Isatoic Anhydride)2:190.5[12]

Experimental Protocols

Protocol 1: Synthesis of this compound from Isatoic Anhydride[12]
  • Preparation: Add 200 mL of a 1.0 M solution of methyl lithium in tetrahydrofuran (THF) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reactant Addition: Dissolve 16.3 g (0.1 mol) of isatoic anhydride in 37 mL of anhydrous THF. Add this solution dropwise to the stirred methyl lithium solution over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at -78 °C for 1 hour.

  • Quenching: Slowly add 80 mL of water to the reaction mixture to quench the excess methyl lithium.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: General Procedure for Recrystallization[6][7][8][9]
  • Solvent Selection: Choose a solvent or a solvent pair in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Add Methyl Lithium in THF A->B C Cool to -78°C B->C E Slowly Add Isatoic Anhydride Solution C->E D Dissolve Isatoic Anhydride in THF D->E F Stir at -78°C E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Vacuum Distillation I->J K Pure this compound J->K troubleshooting_yield Start Low Yield of this compound Method Which Synthesis Method? Start->Method FC Friedel-Crafts Acylation Method->FC Friedel-Crafts Red Reduction of Nitro Compound Method->Red Reduction IA Isatoic Anhydride Method->IA Isatoic Anhydride FC_Cause1 Catalyst Deactivation? FC->FC_Cause1 FC_Solution1 Protect Amine as Amide FC_Cause1->FC_Solution1 Yes FC_Cause2 Incomplete Reaction? FC_Cause1->FC_Cause2 No FC_Solution2 Use More Reactive Acylating Agent FC_Cause2->FC_Solution2 Yes Red_Cause1 Inactive Catalyst? Red->Red_Cause1 Red_Solution1 Use Fresh Catalyst Red_Cause1->Red_Solution1 Yes Red_Cause2 Incomplete Reduction? Red_Cause1->Red_Cause2 No Red_Solution2 Increase Reducing Agent Red_Cause2->Red_Solution2 Yes IA_Cause1 Presence of Moisture? IA->IA_Cause1 IA_Solution1 Use Anhydrous Conditions IA_Cause1->IA_Solution1 Yes IA_Cause2 Incorrect Temperature? IA_Cause1->IA_Cause2 No IA_Solution2 Maintain Temp < -50°C IA_Cause2->IA_Solution2 Yes fc_challenge cluster_problem Problem: Catalyst Deactivation cluster_solution Solution: Amide Protection Aniline Aniline (Lewis Base) Complex Aniline-AlCl3 Complex (Inactive) Aniline->Complex Acetanilide Acetanilide Aniline->Acetanilide Protect AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex AcylatedProduct Acylated Acetanilide AlCl3->AcylatedProduct AcylChloride Acyl Chloride AcylChloride->AcylatedProduct Acetanilide->AcylatedProduct Friedel-Crafts FinalProduct This compound AcylatedProduct->FinalProduct Deprotect

References

Recrystallization and purification techniques for 2'-Aminoacetophenone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization and purification of 2'-Aminoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Selecting the ideal solvent is critical for effective recrystallization. This compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] A good starting point for single-solvent recrystallization is a solvent in which the compound is highly soluble when hot but sparingly soluble at room temperature. Ethanol or a mixed solvent system, such as ethanol-water or dichloromethane-hexanes, is often effective.[3] The choice may depend on the specific impurities present.

Q2: What are the common impurities found in crude this compound?

A2: Impurities largely depend on the synthetic route used for its preparation. Common starting materials include isatoic anhydride, ortho-nitroacetophenone, and N-acetylaniline.[4] Potential impurities can include unreacted starting materials, reagents, and isomers (e.g., 4'-Aminoacetophenone) if the synthesis is not highly regioselective.

Q3: What kind of yield and purity can I expect after recrystallization?

A3: A properly executed recrystallization should significantly improve purity. While the yield from the recrystallization step alone will vary, synthesis procedures that include a final purification step report high overall purity and yield. For example, a synthesis from isatoic anhydride reports a final product purity of 99.1-99.3% with an overall molar yield of up to 90.5%.[4]

Q4: Can I use other purification techniques besides recrystallization?

A4: Yes. If recrystallization does not yield the desired purity, or if impurities have similar solubility profiles, other techniques can be employed. Column chromatography, particularly using silica gel with an eluent system like ethyl acetate-hexanes, is a common alternative for purifying this compound and its derivatives.[3] High-Performance Liquid Chromatography (HPLC) can also be used for analysis and preparative separation.[5]

Q5: My this compound is a yellow to brown liquid. Is this normal?

A5: Yes, this compound is typically described as a yellow to yellow-brown liquid at room temperature.[6] It has a characteristic grape-like odor.[6]

Troubleshooting Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated and cooling too quickly. 3. High concentration of impurities depressing the melting point.1. Choose a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 3. Consider a preliminary purification step like a silica plug or charcoal treatment if impurities are significant.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not saturated. 3. The solution is cooling too slowly, or crystallization requires nucleation.1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. If using a mixed-solvent system, add the "poor" solvent (e.g., water or hexanes) dropwise to the warm solution until it becomes slightly cloudy, then clarify with a drop of the "good" solvent before cooling. 3. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound.
Very low recovery/yield of crystals. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during a hot filtration step. 3. Crystals were washed with a solvent that was not chilled.1. Concentrate the mother liquor and cool for a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Use a slight excess of hot solvent. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.
Crystals are discolored or appear impure. 1. Colored impurities are co-crystallizing with the product. 2. Rapid crystal formation has trapped impurities within the crystal lattice.1. Before crystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, then hot filter before cooling. 2. Ensure the solution cools slowly to allow for selective crystal growth. If crystals form too quickly, re-heat, add a little more solvent, and cool again.

Quantitative Data Summary

Parameter Value Source/Method
Purity (Post-Purification) 99.1% - 99.3%Synthesis from Isatoic Anhydride followed by vacuum rectification[4]
Molar Yield (Overall Synthesis) 87.4% - 90.5%Synthesis from Isatoic Anhydride[4]
Boiling Point 85-90 °C at 0.5 mm HgChemical Properties Data[6]
Density 1.112 g/mL at 25 °CChemical Properties Data[6]
Refractive Index n20/D 1.614Chemical Properties Data[6]

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Dichloromethane/Hexanes)

This protocol is adapted from a procedure for a derivative of this compound and is a good starting point for purification.[3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot dichloromethane. The goal is to create a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While the dichloromethane solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes persistently cloudy. This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot dichloromethane to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes (or a pre-chilled dichloromethane/hexanes mixture) to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Alternative Purification by Column Chromatography

If recrystallization is ineffective, flash column chromatography can be used.[3]

  • Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., a mixture of ethyl acetate and hexanes, starting with a low concentration of ethyl acetate).

  • Fraction Collection: Gradually increase the polarity of the eluent and collect fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualized Workflows

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution 1. Dissolution cluster_filtration 2. Purification cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation dissolve Dissolve crude product in minimal hot solvent (e.g., Dichloromethane) hot_filter Hot filtration (if insolubles present) dissolve->hot_filter add_antisolvent Add anti-solvent (Hexanes) to cloud point hot_filter->add_antisolvent clarify Clarify with a drop of hot solvent add_antisolvent->clarify cool_slowly Slow cool to RT, then ice bath clarify->cool_slowly vacuum_filter Vacuum filter to collect crystals cool_slowly->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting_Logic Troubleshooting Crystallization Issues start Cooling Solution decision_crystals Crystals Form? start->decision_crystals decision_quality Crystals Pure? decision_crystals->decision_quality Yes no_crystals No Crystals decision_crystals->no_crystals No oiling_out Oiling Out decision_crystals->oiling_out Oils Out impure_crystals Impure / Colored decision_quality->impure_crystals No success Successful Purification decision_quality->success Yes action_no_crystals Boil off solvent OR Scratch flask / Add seed no_crystals->action_no_crystals action_oiling_out Reheat, add more solvent, cool slower oiling_out->action_oiling_out action_impure Redissolve, treat with charcoal, re-crystallize slower impure_crystals->action_impure

Caption: Decision tree for troubleshooting common issues.

References

Optimizing reaction conditions for the synthesis of 2'-Aminoacetophenone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-aminoacetophenone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound derivatives?

A1: Several common methods are employed for the synthesis of this compound derivatives. The choice of method often depends on the availability of starting materials, desired scale, and substituent tolerance. The primary routes include:

  • Friedel-Crafts Acylation of Anilines: This method involves the reaction of a substituted aniline with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] However, this method can be problematic due to the aniline's amino group coordinating with the Lewis acid, deactivating the ring towards acylation.[2][3]

  • Reduction of 2'-Nitroacetophenone Derivatives: This is a widely used and often high-yielding method. The nitro group of a 2'-nitroacetophenone derivative is reduced to an amino group. Common reducing agents include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).

  • From Isatoic Anhydride: Reaction of isatoic anhydride with an organometallic reagent like methyl lithium can produce this compound.[4] This method can offer good yields and purity.

  • Intramolecular Rearrangement of N-Acetylaniline: Catalyzed by aluminum chloride, N-acetylaniline can undergo an intramolecular rearrangement to form this compound, though this can lead to waste generation and purification challenges.[1]

Q2: I am observing a low yield in my Friedel-Crafts acylation of an aniline derivative. What are the possible causes and solutions?

A2: Low yields in the Friedel-Crafts acylation of anilines are a common issue. Here’s a troubleshooting guide:

  • Lewis Acid Complexation: The primary issue is often the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the amino group of the aniline. This deactivates the aromatic ring towards electrophilic substitution.

    • Solution: Protect the amino group before acylation. Common protecting groups for anilines include acetyl or trifluoroacetyl groups. The protected aniline is then subjected to the Friedel-Crafts reaction, followed by deprotection to yield the desired this compound derivative.

  • Catalyst Inactivity: The Lewis acid may be inactive due to moisture.

    • Solution: Ensure all reagents and glassware are scrupulously dry. Use freshly opened or properly stored anhydrous Lewis acids.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because both the starting material and the product can form complexes with it.[5]

    • Solution: Increase the molar equivalents of the Lewis acid.

  • Reaction Temperature: The reaction temperature might be too low or too high.

    • Solution: Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require gentle heating.[6]

Q3: My reduction of a 2'-nitroacetophenone derivative is incomplete or resulting in side products. How can I optimize this reaction?

A3: Incomplete reduction or the formation of side products can be addressed by carefully controlling the reaction conditions.

  • Choice of Reducing Agent: The effectiveness of the reducing agent can vary depending on the specific substrate.

    • Solution: If using SnCl₂/HCl, ensure sufficient equivalents of the reagent and adequate reaction time. For catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO₂) and solvent can be critical.

  • Reaction Temperature: The reaction temperature can influence the rate and selectivity of the reduction.

    • Solution: For SnCl₂ reductions, heating is often required.[7] For catalytic hydrogenation, the reaction is often run at room temperature, but adjusting the temperature and pressure may be necessary.

  • pH Control during Workup: The workup procedure is crucial for isolating the product.

    • Solution: After reduction with SnCl₂, the reaction mixture is typically made basic (e.g., with NaOH or NaHCO₃) to precipitate the tin salts and liberate the free amine. Ensure the pH is sufficiently high to achieve this.

Q4: What are some common side products in the synthesis of this compound derivatives and how can they be minimized?

A4: Side product formation can significantly impact yield and purity.

  • Friedel-Crafts Acylation:

    • Polyacylation: Introduction of more than one acyl group onto the aromatic ring. This is less common in acylation compared to alkylation because the first acyl group deactivates the ring.[5]

    • Isomer Formation: Acylation at the para-position to the amino group can occur. The ortho/para selectivity is influenced by the directing effect of the amino group and steric hindrance.

    • Minimization: Protecting the amino group can improve regioselectivity. Careful control of reaction time and temperature can also help.

  • Reduction of 2'-Nitroacetophenone:

    • Over-reduction: Reduction of the ketone functionality to an alcohol or even a methylene group.

    • Minimization: Choose a chemoselective reducing agent that preferentially reduces the nitro group over the ketone. Catalytic transfer hydrogenation has been shown to be effective for the chemoselective reduction of nitroacetophenones.

    • Incomplete Reduction: Formation of intermediate reduction products like nitroso or hydroxylamino species.

    • Minimization: Ensure sufficient reaction time and an adequate amount of the reducing agent.

Q5: What are the recommended methods for purifying this compound derivatives?

A5: Purification is essential to obtain a high-purity product.

  • Column Chromatography: This is a very common and effective method for purifying this compound derivatives.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The polarity of the eluent is optimized to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for purification.

    • Solvent Selection: Choose a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, such as in pharmaceutical applications, preparative HPLC can be used.

    • Column: A reverse-phase column (e.g., C18) is often suitable.[8][9]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA), is used.[9]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Friedel-Crafts Acylation
Low conversion of starting materialInactive Lewis acid catalystUse fresh, anhydrous Lewis acid. Ensure all glassware and solvents are dry.
Insufficient amount of Lewis acidIncrease the molar equivalents of the Lewis acid (often stoichiometric amounts are needed).[5]
Deactivation of the aromatic ring by the amino groupProtect the amino group prior to acylation (e.g., as an acetamide).
Reduction of 2'-Nitroacetophenone
Incomplete reactionInsufficient reducing agent or reaction timeIncrease the amount of reducing agent and/or prolong the reaction time. Monitor the reaction by TLC.
Poor catalyst activity (for catalytic hydrogenation)Use fresh catalyst. Ensure the system is properly purged and under a positive pressure of hydrogen.
Product loss during workupIncomplete extraction of the productPerform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its free amine form.
Formation of Impurities
Symptom Possible Cause Suggested Solution
Friedel-Crafts Acylation
Presence of para-isomerPoor regioselectivityProtect the amino group to favor ortho-acylation. Optimize the reaction temperature.
Reduction of 2'-Nitroacetophenone
Over-reduction of the ketoneNon-selective reducing agentUse a chemoselective reducing agent known to preferentially reduce nitro groups (e.g., certain catalytic transfer hydrogenation systems).[10]
Presence of colored impuritiesFormation of oxidation or side-reaction productsConduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify the product promptly after the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2'-Nitroacetophenone with Tin(II) Chloride

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.

Materials:

  • 2'-Nitroacetophenone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2'-nitroacetophenone (1 equivalent) in ethanol or a suitable solvent.

  • Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid. The reaction is often exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Derivatives
Synthetic Method Starting Material Reagents Typical Yield Key Advantages Key Disadvantages Reference
Friedel-Crafts AcylationAnilineAcetyl chloride, AlCl₃VariableDirect C-C bond formationRing deactivation, potential for side products, waste generation[1]
Nitro Reduction2'-NitroacetophenoneSnCl₂/HCl or H₂/Pd-COften >90%High yield, reliableAvailability of substituted 2'-nitroacetophenones can be limited[7]
From Isatoic AnhydrideIsatoic AnhydrideCH₃LiGood to excellentClean reaction, good yieldRequires handling of organometallic reagents[4]
Intramolecular RearrangementN-AcetylanilineAlCl₃ModerateUtilizes a simple starting materialWaste generation, purification difficulties[1]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start Reaction_Setup Reaction Setup (Reagents & Solvents) Start->Reaction_Setup Reaction Reaction (Heating/Cooling) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Characterization Characterization (NMR, MS, etc.) Purification_Method->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield Start Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Incomplete_Reaction Reaction Incomplete? (Check TLC/LC-MS) Check_Purity->Incomplete_Reaction Purity OK Workup_Issues Issues During Workup? Incomplete_Reaction->Workup_Issues No Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Increase reagent equivalents Incomplete_Reaction->Optimize_Conditions Yes Purification_Loss Loss During Purification? Workup_Issues->Purification_Loss No Optimize_Workup Optimize Workup: - Adjust pH - Use different extraction solvent - Perform more extractions Workup_Issues->Optimize_Workup Yes Optimize_Purification Optimize Purification: - Change chromatography eluent - Use a different purification method Purification_Loss->Optimize_Purification Yes Problem_Solved Yield Improved Purification_Loss->Problem_Solved No Optimize_Conditions->Problem_Solved Optimize_Workup->Problem_Solved Optimize_Purification->Problem_Solved

Caption: Decision tree for troubleshooting low reaction yields.

Relationship Between Reaction Parameters and Product Outcome

reaction_parameters Purity Purity Reaction_Time Reaction_Time Reaction_Time->Purity affects Side_Products Side_Products Reaction_Time->Side_Products influences Temperature Temperature Temperature->Purity affects Temperature->Side_Products influences Yield Yield Temperature->Yield affects Catalyst_Loading Catalyst_Loading Catalyst_Loading->Yield affects Solvent Solvent Solvent->Purity affects Solvent->Yield affects Side_Products->Purity decreases Side_Products->Yield decreases

Caption: Interrelationship of key reaction parameters and their impact on product yield and purity.

References

Troubleshooting common issues in 2'-Aminoacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2'-Aminoacetophenone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are several common methods for synthesizing this compound, each with its own advantages and disadvantages. The primary routes include:

  • Friedel-Crafts acylation of aniline or its derivatives: This classic method involves the acylation of aniline with an acetylating agent. However, it is often plagued by difficult post-treatment and significant waste generation.[1]

  • Reduction of 2'-nitroacetophenone: This method can provide good yields but is often limited by the commercial availability of the starting material, 2'-nitroacetophenone.[1] A notable side reaction is the formation of 1-indolinone.[2][3]

  • From isatoic anhydride and an organometallic reagent: A more modern approach involves the reaction of isatoic anhydride with an organolithium or Grignard reagent. This method can produce high yields and purity but requires strict control of reaction conditions.[4][5][6]

  • Intramolecular rearrangement of N-acetylaniline: This method can also be used but often results in the formation of isomeric byproducts and generates a significant amount of waste, making purification challenging.[1]

Q2: I am getting a very low yield. What are the general causes?

A2: Low yields in organic synthesis can stem from a variety of factors. Before troubleshooting a specific reaction, consider these general points:

  • Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and dry. Inaccurate weighing or calculation of stoichiometry can significantly impact the yield.

  • Reaction Conditions: Temperature, reaction time, and stirring are critical. Inconsistent heating, insufficient reaction time, or poor mixing can lead to incomplete reactions.[7]

  • Atmosphere Control: For reactions sensitive to air or moisture, ensure your glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Work-up and Purification Losses: Product can be lost during extraction, filtration, and chromatography. Ensure complete extraction from the aqueous layer and thorough rinsing of all glassware and filter cakes.[8][9] Volatility of the product can also lead to losses during solvent removal.[9]

Q3: What is the best method for purifying crude this compound?

A3: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include:

  • Ethanol or Methanol

  • Toluene

  • Hexane/Ethyl acetate mixtures[10]

  • Dichloromethane/Hexane mixtures

The ideal solvent or solvent pair will depend on the impurities present in your crude product. It is often necessary to perform small-scale trials to find the optimal recrystallization conditions. Column chromatography can also be used for purification, especially for removing isomers or byproducts with similar solubility.

Troubleshooting Guides by Synthetic Route

Route 1: Friedel-Crafts Acylation of Aniline/Anilide
Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction Formation of a stable complex between the Lewis acid (e.g., AlCl₃) and the amino group of aniline, deactivating the ring.Protect the amino group as an acetanilide before acylation. Use a milder Lewis acid that has less affinity for the nitrogen, such as zinc chloride.
Formation of Multiple Products (Isomers) The amino group is an ortho-, para-director, leading to a mixture of 2'- and 4'-aminoacetophenone. The N-acetyl group can also be cleaved and reattach to the ring.[11]Use a protecting group on the nitrogen that is stable under the reaction conditions. Optimize the reaction temperature and catalyst to favor the desired isomer. Purification by column chromatography may be necessary.
Difficult Work-up The Lewis acid needs to be quenched and removed, which can be a tedious process.Follow a standard quenching procedure by slowly adding the reaction mixture to ice, followed by extraction. Ensure the pH is adjusted correctly to facilitate the separation of the product.
Route 2: Reduction of 2'-Nitroacetophenone
Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reduction Inactive catalyst, insufficient reducing agent, or non-optimal reaction conditions (temperature, pressure).Ensure the catalyst (e.g., Pd/C) is fresh and active. Use a sufficient excess of the reducing agent (e.g., H₂, NaBH₄, or Sn/HCl). Optimize the reaction temperature and pressure according to literature procedures.
Formation of 1-Indolinone Side Product Internal cyclization of an intermediate, particularly when using a Pd/Carbon catalyst.[3]The selectivity for this side product is typically around 10%.[3] Modifying the catalyst or reaction conditions may reduce its formation. Purification by column chromatography or careful recrystallization can remove this impurity.
Over-reduction of the Ketone The ketone group can be reduced to an alcohol, especially with strong reducing agents or harsh conditions.Choose a chemoselective reducing agent that preferentially reduces the nitro group over the ketone. Carefully control the reaction time and temperature.
Route 3: From Isatoic Anhydride and Methyl Lithium
Issue Potential Cause(s) Suggested Solution(s)
Low Yield Presence of moisture, which quenches the highly reactive methyl lithium. Incorrect reaction temperature leading to side reactions.Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the reagents.[1][5]
Formation of Byproducts Side reactions due to incorrect stoichiometry or temperature fluctuations.Use the correct molar ratio of methyl lithium to isatoic anhydride, typically a slight excess of the organometallic reagent.[5] Add the reagents slowly and dropwise to maintain a consistent low temperature.[1]
Difficult to Initiate Reaction Poor quality of the methyl lithium reagent.Use freshly titrated or a new bottle of methyl lithium to ensure its activity.

Data Presentation

Table 1: Comparison of Common this compound Synthesis Methods

Synthetic Route Typical Yield Key Reaction Conditions Advantages Disadvantages
Friedel-Crafts Acylation of Aniline Variable, often moderate to lowLewis acid (e.g., AlCl₃), acetylating agentReadily available starting materialsFormation of isomers, difficult work-up, large amount of waste[1]
Reduction of 2'-Nitroacetophenone Good to highCatalyst (e.g., Pd/C), reducing agent (e.g., H₂, Sn/HCl)Can be high yielding and cleanStarting material can be expensive or difficult to source[1], potential for side reactions (e.g., 1-indolinone formation)[3]
From Isatoic Anhydride & MeLi High (>85%)[5]Anhydrous solvent, low temperature (-78 °C), inert atmosphere[5]High yield and purity, simple work-up[5]Requires handling of pyrophoric and moisture-sensitive reagents, strict anhydrous conditions necessary
Rearrangement of N-acetylaniline ModerateLewis acid (e.g., AlCl₃)Inexpensive starting materialFormation of para-isomer, significant waste generation, difficult purification[1]

Experimental Protocols

Protocol 1: Synthesis from Isatoic Anhydride and Methyl Lithium

This protocol is adapted from a patented procedure and is known for its high yield and purity.

Materials:

  • Isatoic anhydride

  • Methyl lithium (solution in THF or ether)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with a solution of methyl lithium in THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve isatoic anhydride in anhydrous THF.

  • Slowly add the isatoic anhydride solution dropwise to the cooled methyl lithium solution, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of water at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Reduction of 2'-Nitroacetophenone using Tin and HCl

This is a classic method for the reduction of aromatic nitro compounds.

Materials:

  • 2'-Nitroacetophenone

  • Granulated tin

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, add 2'-Nitroacetophenone and granulated tin.

  • Slowly add concentrated HCl to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a concentrated NaOH solution until the mixture is basic. Tin salts will precipitate.

  • Filter the mixture to remove the tin salts.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_flask Flame-dry flask & setup under N2 add_meli Add Methyl Lithium solution prep_flask->add_meli cool Cool to -78°C add_meli->cool add_isatoic Slow dropwise addition of Isatoic Anhydride solution cool->add_isatoic prep_isatoic Dissolve Isatoic Anhydride in anhydrous THF prep_isatoic->add_isatoic stir Stir at -78°C for 1-2h add_isatoic->stir monitor Monitor by TLC stir->monitor quench Quench with H2O at -78°C monitor->quench warm Warm to room temperature quench->warm extract Extract with organic solvent warm->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify (distillation or recrystallization) dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound from isatoic anhydride.

troubleshooting_low_yield start Low Yield Observed check_reaction Was the reaction complete by TLC? start->check_reaction check_workup Any issues during work-up? check_reaction->check_workup Yes check_reagents Check reagent quality & stoichiometry check_reaction->check_reagents No product_in_aqueous Product lost in aqueous layer? check_workup->product_in_aqueous Yes review_purification Review purification technique check_workup->review_purification No optimize_conditions Optimize reaction time, temp, & stirring check_reagents->optimize_conditions final_solution Yield Improved optimize_conditions->final_solution emulsion Emulsion formation? product_in_aqueous->emulsion No incomplete_extraction Re-extract aqueous layer product_in_aqueous->incomplete_extraction Yes break_emulsion Break emulsion (e.g., add brine) emulsion->break_emulsion Yes emulsion->review_purification No incomplete_extraction->final_solution break_emulsion->final_solution review_purification->final_solution

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Methods for removing color impurities from 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 2'-Aminoacetophenone

Welcome to the technical support center for handling this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample colored?

A1: Pure this compound is typically a yellow to yellow-brown liquid or solid[1][2]. The color can intensify due to the presence of oxidized species, by-products from synthesis, or degradation products formed during storage. Its inherent color is a starting point, but darker shades like brown or red-brown often indicate impurities that may need to be removed for sensitive downstream applications[3][4].

Q2: What are the primary methods for removing color impurities from this compound?

A2: The most common and effective methods for decolorizing this compound and similar organic compounds are:

  • Activated Carbon (Charcoal) Treatment: Highly effective for adsorbing a wide range of colored organic impurities.[5][6][7]

  • Column Chromatography: A versatile technique that separates the desired compound from impurities based on differential adsorption to a stationary phase.[3][8][9]

  • Recrystallization: Suitable if the product is a solid or can be easily solidified. This method purifies by separating the compound from soluble impurities based on differences in solubility.[10]

Q3: Which purification method should I choose?

A3: The choice of method depends on the nature of the impurities, the required purity level, and the scale of your experiment.

  • For general decolorization: Activated carbon is often the quickest and most straightforward method for removing bulk color.[6][11]

  • For high-purity applications: Column chromatography provides the highest resolution, separating the target compound from both colored and non-colored impurities.[3][8]

  • For solid, crystalline products: Recrystallization is an efficient and scalable method for removing soluble impurities.[10]

A general workflow for selecting a purification method is outlined below.

G cluster_workflow Purification Method Selection Workflow start Start: Colored this compound check_impurities Assess Impurity Profile & Required Purity start->check_impurities bulk_color Primary Issue: Bulk Color Impurities check_impurities->bulk_color Low-Moderate Purity OK complex_mixture Complex Mixture or Need for High Purity check_impurities->complex_mixture High Purity Needed solid_product Product is Solid (or can be solidified) check_impurities->solid_product Crystalline Solid carbon Method: Activated Carbon Treatment bulk_color->carbon chromatography Method: Column Chromatography complex_mixture->chromatography recrystallize Method: Recrystallization solid_product->recrystallize end_node End: Purified this compound carbon->end_node chromatography->end_node recrystallize->end_node

Caption: Workflow for selecting a purification method.

Troubleshooting Guide: Activated Carbon Treatment

Q4: My activated carbon treatment was ineffective; the solution is still colored. What went wrong?

A4: Several factors can lead to inefficient decolorization with activated carbon. Consider the following troubleshooting steps:

  • Insufficient Amount of Carbon: The amount of activated carbon is critical. Typically, 0.1% to 3% (w/v) is used, but this can vary.[11] If color persists, try incrementally increasing the amount.

  • Incorrect Carbon Type: Activated carbons have different pore structures and surface properties depending on their source material (e.g., wood, coconut shell) and activation method.[5][11][12] A carbon that is effective for one type of impurity may not be for another. Consider testing a different type of activated carbon.

  • Inadequate Contact Time or Temperature: Adsorption is a time-dependent process. Ensure you are stirring the mixture for a sufficient duration, typically 30-60 minutes.[11] Gently heating the solution (if the compound is stable) can sometimes improve efficiency, but high temperatures can also cause degradation.

  • pH of the Solution: The adsorption of some impurities can be pH-dependent.[7] The effectiveness of wood-based activated carbon, for instance, is often higher in neutral or slightly acidic conditions.[7]

  • Solvent Effects: The decolorizing effect of activated carbon is generally stronger in aqueous solutions and weaker in organic solvents.[11] If possible, use a solvent in which the impurities are strongly adsorbed but the product has limited affinity for the carbon.

ParameterTypical RangeTroubleshooting Action
Carbon Amount 0.1 - 3% (w/v)[11]Increase amount stepwise (e.g., to 5%).
Contact Time 30 - 60 min[11]Increase stirring time to 1.5-2 hours.
Temperature Ambient - 50°CGently warm the solution, monitoring for product stability.
Solvent Various OrganicTest a less polar or more polar solvent if compatible.

Q5: I am losing a significant amount of my product during activated carbon treatment. How can I prevent this?

A5: Product loss occurs when this compound itself adsorbs to the activated carbon. To mitigate this:

  • Use the Minimum Effective Amount: Avoid using a large excess of activated carbon. Start with a small amount (e.g., 0.5% w/v) and add more only if necessary.

  • Perform a "Hot Filtration": For solutions that were heated, filter the activated carbon while the solution is still warm. This can reduce the amount of product that crystallizes on and co-precipitates with the carbon.

  • Wash the Carbon: After filtering the bulk solution, wash the activated carbon cake with a small amount of fresh, clean solvent to recover any adsorbed product. Combine this wash with your main filtrate.

Troubleshooting Guide: Column Chromatography

Q6: I am trying to purify this compound by column chromatography, but I'm getting poor separation from the colored impurities. What should I do?

A6: Poor separation can result from an improper choice of stationary or mobile phase.

  • Optimize the Solvent System (Mobile Phase): Finding the right solvent system is key. Use Thin-Layer Chromatography (TLC) to screen different solvent mixtures first. For normal-phase chromatography (e.g., using silica gel), you might start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or methyl-t-butyl ether (MTBE).[3] The goal is to find a system where the Rf of this compound is around 0.3, and it is well-separated from the colored spots.

  • Consider Reversed-Phase Chromatography: If the colored impurities are non-polar and difficult to separate from your product on silica (normal-phase), reversed-phase chromatography may be a better option.[3] This uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like acetonitrile/water or methanol/water).[3][13]

  • Improve Column Packing and Loading: Ensure the column is packed uniformly without any cracks or channels. Apply the sample in a concentrated band at the top of the column. Overloading the column with too much crude product will lead to broad bands and poor separation.

Chromatography TypeStationary PhaseExample Mobile Phase (Gradient)Best for Separating...
Normal-Phase Silica Gel or AluminaHeptane / Ethyl Acetate (0 -> 40%)[3]Polar compounds from non-polar impurities.
Reversed-Phase C18-functionalized SilicaWater / Acetonitrile (95:5 -> 0:100)[13]Non-polar compounds from polar impurities.[3]

Q7: The colored band is smearing and co-eluting with my product. How can I fix this?

A7: Band smearing or "tailing" can be caused by several issues:

  • Sample Overload: You may have loaded too much material onto the column. Reduce the amount of crude product for the column size.

  • Inappropriate Loading Solvent: Dissolve your crude product in the weakest possible solvent (i.e., the initial mobile phase) before loading it onto the column. Dissolving it in a strong solvent will cause the band to spread prematurely.

  • Column Degradation: For silica-based amino columns used in aqueous environments, the column can degrade over time, especially at high pH, leading to shifting retention times and poor peak shape.[14] Ensure your mobile phase pH is compatible with the stationary phase.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

This protocol describes a general procedure for removing color impurities from a solution of this compound.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, ethyl acetate) to a concentration of approximately 5-10% (w/v).

  • Addition of Carbon: To the stirred solution, add powdered activated carbon. Start with 1-2% of the solute weight (e.g., 100-200 mg of carbon for 10 g of crude product).

  • Adsorption: Stir the mixture at room temperature for 30-60 minutes. Gentle heating (40-50°C) may be applied if necessary, but monitor for potential degradation.

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon. The celite pad is crucial for removing very fine carbon particles.

  • Washing: Wash the filter cake with a small amount of the fresh solvent to recover any residual product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent by rotary evaporation to yield the decolorized product.

G cluster_protocol1 Activated Carbon Decolorization Workflow step1 1. Dissolve crude product in suitable solvent step2 2. Add 1-2% (w/w) powdered activated carbon step1->step2 step3 3. Stir mixture for 30-60 minutes step2->step3 step4 4. Filter through Celite to remove carbon step3->step4 step5 5. Wash filter cake with fresh solvent step4->step5 step6 6. Combine filtrate and concentrate to dryness step5->step6

Caption: Experimental workflow for activated carbon treatment.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for purifying this compound using normal-phase flash chromatography.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., heptane:ethyl acetate) that gives the product an Rf value of ~0.3 and separates it from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (the "weak" eluent).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the weak eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.[3] Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the weak solvent. Gradually increase the proportion of the polar solvent (the "strong" eluent) according to a predefined gradient.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

G cluster_protocol2 Flash Column Chromatography Workflow step1 1. Select solvent system using TLC step2 2. Pack column with silica gel step1->step2 step3 3. Load sample onto the column (dry or wet) step2->step3 step4 4. Elute with solvent gradient step3->step4 step5 5. Collect fractions sequentially step4->step5 step6 6. Analyze fractions by TLC step5->step6 step7 7. Combine pure fractions and concentrate step6->step7

Caption: Experimental workflow for flash column chromatography.

References

Technical Support Center: Scale-Up Production of 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2'-Aminoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound at an industrial scale?

A1: Several synthesis routes for this compound have been reported, each with distinct challenges for scale-up:

  • Friedel-Crafts Acylation of Aniline: This method involves the direct acylation of aniline. However, it is often problematic on a large scale due to difficult post-treatment and significant waste generation.[1] The aniline's amino group can react with the Lewis acid catalyst, deactivating the ring and complicating the reaction.[2][3][4]

  • Reduction of 2'-Nitroacetophenone: This is a common route involving the reduction of a nitro group to an amine. The primary challenge for scale-up is the limited commercial availability of the starting material, 2'-nitroacetophenone.[1] The nitration step to produce this precursor is highly exothermic and can be hazardous on a large scale if not properly controlled.[5]

  • From Isatoic Anhydride: A method involving the reaction of isatoic anhydride with methyl lithium has been developed. This route is reported to have a simple process, high purity (>99%), and high yield (>85%), making it suitable for industrial production.[6]

  • Intramolecular Rearrangement of N-acetylaniline: This method uses aluminum chloride to catalyze the rearrangement. It is often not preferred for scale-up due to significant waste generation and difficulties in product purification.[1]

Q2: What are the main safety concerns when scaling up the production of this compound?

A2: The primary safety concern is managing the highly exothermic nature of nitration reactions (if producing the 2'-nitroacetophenone precursor).[5][7] Poor heat control on a large scale can lead to runaway reactions. Additionally, this compound itself is classified as a skin, eye, and respiratory irritant, requiring appropriate personal protective equipment (PPE) and handling protocols.[8]

Q3: Why is continuous flow synthesis recommended for the production of related aminoacetophenones?

A3: Continuous flow synthesis offers significant advantages for safety and consistency, especially for hazardous reactions like nitration.[9][10] By using microreactors or tubular reactors, the reaction volume at any given time is small, allowing for superior heat transfer and temperature control. This minimizes the risk of runaway reactions. Continuous processes can also lead to higher yields and more consistent product quality compared to batch operations.[5]

Troubleshooting Guide

Issue 1: Low Yield in Friedel-Crafts Acylation Route

  • Question: We are attempting to scale up the Friedel-Crafts acylation of aniline to produce this compound, but our yields are significantly lower than in the lab. What could be the cause?

  • Answer: Low yields in this reaction during scale-up are common. The primary reason is the interaction between the aniline's amino group (a Lewis base) and the Lewis acid catalyst (e.g., AlCl₃).[2][3] This forms a complex that deactivates the aromatic ring towards the desired acylation. To mitigate this, consider protecting the amine group as an amide before the Friedel-Crafts reaction. The amide can be hydrolyzed back to the amine after the acylation is complete.[3]

Issue 2: Poor Isomer Selectivity and Impurities during Nitration

  • Question: In the synthesis of the 2'-nitroacetophenone precursor, we are getting a high ratio of the meta-isomer and other impurities. How can we improve the ortho-selectivity and purity?

  • Answer: Isomer control is a major challenge in nitration.

    • Temperature Control: The reaction is highly exothermic, and poor temperature control can lead to side reactions and reduced selectivity. Implementing a continuous flow reactor can provide precise temperature management.[7][9] For the related meta-isomer synthesis, optimized conditions were found to be 5°C with a 5-minute residence time in a continuous flow setup.[9][11]

    • Reaction Time: Longer residence times can lead to the formation of more impurities.[7] In a continuous flow system, residence time can be precisely controlled to optimize for the desired product.

    • Mixing: Inefficient mixing in a large batch reactor can create localized "hot spots" and concentration gradients, promoting side reactions. Micromixers in a continuous flow setup ensure rapid and homogeneous mixing.[9]

Issue 3: Difficulties in Product Purification and Isolation

  • Question: We are struggling with the purification of this compound. The crude product is difficult to refine. What are the recommended strategies?

  • Answer: Purification challenges are noted, particularly for routes that generate significant by-products, such as the intramolecular rearrangement of N-acetylaniline.[1]

    • Recrystallization: For solid crude products, recrystallization is a standard method. For the related m-aminoacetophenone, recrystallization from ethanol has been reported.[12]

    • Vacuum Distillation: For liquid products, vacuum distillation can be effective. A reported method for this compound from the isatoic anhydride route involves vacuum rectification to achieve high purity (99.3%).[6]

    • Route Selection: The cleanest route, such as the one starting from isatoic anhydride, will simplify purification significantly by reducing the initial impurity load.[6]

Data Presentation

Table 1: Comparison of Synthesis Routes for Aminoacetophenones

Synthesis RouteStarting MaterialKey Challenges in Scale-UpReported Yield/PurityReference
Friedel-Crafts AcylationAnilineDifficult post-treatment, large waste volume, catalyst deactivation.Not specified[1]
Reduction of Nitro Precursor2'-NitroacetophenoneLimited availability of starting material, exothermic and hazardous nitration step.Not specified[1]
From Isatoic AnhydrideIsatoic AnhydrideRequires cryogenic temperatures (below -50°C), handling of organolithium reagents.>85% Yield, >99% Purity[6]
Intramolecular RearrangementN-acetylanilineLarge waste volume, difficult purification due to by-products.Not specified[1]

Table 2: Continuous Flow Process Parameters for m-Nitroacetophenone Synthesis (Precursor to m-Aminoacetophenone)

ParameterValueNotesReference
Reactor Type 1/8" SS316 Tubular ReactorContinuous flow setup enhances safety and control.[9][11]
Reactants Acetophenone, H₂SO₄, HNO₃Standard nitrating mixture.[11]
Optimized Temperature 5 °CCryogenic temperatures (-10°C) were not necessary for high yield.[9][11]
Optimized Residence Time 5 minutesLonger times reduced the yield of the desired isomer.[7][9]
Achieved Yield 98.55% of theoreticalFor the desired meta-isomer.[9][11]
Isomer Ratio (ortho:meta) ~17:81Separation of isomers is a critical downstream step.[9][11]

Experimental Protocols

Protocol 1: Synthesis of this compound from Isatoic Anhydride (Lab Scale)

This protocol is based on a patented method and serves as a reference. Scale-up requires appropriate engineering controls and safety assessments.

Materials:

  • Isatoic anhydride (0.1 mol, 16.3g)

  • Methyl lithium (1.5 - 3 molar equivalents) in Tetrahydrofuran (THF) solution (1mol/L)

  • 2-Methyltetrahydrofuran (anhydrous)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Dry, three-necked reaction flask

  • Dropping funnel

  • Low-temperature cooling bath (capable of reaching -60°C to -78°C)

  • Magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

  • Add 150mL of methyl lithium (1mol/L in THF) to the dry reaction flask.

  • Purge the flask with nitrogen to establish an inert atmosphere.

  • Cool the flask to -60°C using the low-temperature bath.

  • Prepare a solution of isatoic anhydride (16.3g, 0.1 mol) in 2-methyltetrahydrofuran (54mL).

  • Slowly add the isatoic anhydride solution dropwise to the cooled methyl lithium solution, ensuring the internal temperature does not exceed -60°C.

  • After the addition is complete, maintain the reaction mixture at -60°C and monitor for completion.

  • Once the reaction is complete, quench the reaction by adding 80mL of water.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Dry the organic layer and concentrate it under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound. Expected Result: A yield of 12.3g (90.5% molar yield) with a purity of 99.3% has been reported.[6]

Protocol 2: Continuous Flow Nitration of Acetophenone (Pilot Scale Example for m-isomer)

This protocol for the meta-isomer demonstrates the principles applicable to ortho-isomer precursor synthesis for improved safety and control.

Equipment:

  • Two high-pressure syringe pumps

  • T-mixer or micromixer (e.g., AMaR1)

  • 1/8" outer diameter SS316 tubular reactor

  • Constant temperature bath

  • Back-pressure regulator

  • Quenching system (ice-chilled water)

Procedure:

  • Stream 1: Prepare a solution of acetophenone in concentrated sulfuric acid (w/v ratio of 1:2.5). This mixing is highly exothermic and must be done with pre-chilling.

  • Stream 2: Prepare a standard nitrating mixture of nitric acid and sulfuric acid.

  • Set the temperature bath for the tubular reactor to 5°C.

  • Pump Stream 1 and Stream 2 into the micromixer at flow rates calculated to achieve a 5-minute residence time within the tubular reactor. The v/v ratio of the substrate mixture to the nitrating mixture should be 1:1.66.

  • The reaction mixture flows from the mixer through the temperature-controlled tubular reactor.

  • The output stream from the reactor is continuously quenched with ice-chilled water to stop the reaction.

  • The quenched mixture is collected for downstream processing (extraction, separation of isomers, and purification). Expected Result: This process is reported to achieve a 98.55% yield of the meta-isomer with an ortho:meta ratio of approximately 17:81.[9][11]

Visualizations

Troubleshooting_Workflow start Scale-Up Issue Identified (e.g., Low Yield, Impurities) check_route Which Synthesis Route? start->check_route fc Friedel-Crafts Acylation check_route->fc Aniline nitro Nitro Reduction check_route->nitro 2'-Nitroacetophenone isatoic Isatoic Anhydride check_route->isatoic Isatoic Anhydride fc_issue Problem: Catalyst Deactivation by Amine Group fc->fc_issue nitro_issue Problem: Exothermic Reaction, Poor Selectivity, Impurities nitro->nitro_issue isatoic_issue Problem: Handling Cryogenics & Organolithium Reagents isatoic->isatoic_issue fc_sol Solution: 1. Protect Amine as Amide 2. Perform Acylation 3. Deprotect fc_issue->fc_sol end Process Optimized fc_sol->end nitro_sol Solution: 1. Switch to Continuous Flow Reactor 2. Optimize Temperature (e.g., 5°C) 3. Control Residence Time (e.g., 5 min) nitro_issue->nitro_sol nitro_sol->end isatoic_sol Solution: 1. Ensure Anhydrous Conditions 2. Use Engineered Controls for Low Temperatures & Reagent Dosing isatoic_issue->isatoic_sol isatoic_sol->end

Caption: Troubleshooting workflow for common scale-up issues.

Synthesis_Routes_Comparison cluster_0 Starting Material cluster_1 Process & Key Challenge Aniline Aniline P1 Friedel-Crafts Acylation Challenge: Catalyst Deactivation & Waste Aniline->P1 Nitroacetophenone 2'-Nitroacetophenone P2 Reduction Challenge: Exothermic Nitration Precursor Step Nitroacetophenone->P2 Isatoic_Anhydride Isatoic Anhydride P3 Reaction with MeLi Challenge: Cryogenic Temps & Reagent Handling Isatoic_Anhydride->P3 Product This compound P1->Product Low Scalability P2->Product P3->Product High Yield & Purity Reported

Caption: Comparison of primary synthesis routes and their challenges.

Continuous_Flow_Nitration cluster_pumps Reactant Delivery PumpA Pump A (Acetophenone + H2SO4) Mixer Micromixer PumpA->Mixer PumpB Pump B (Nitrating Mixture) PumpB->Mixer Reactor Tubular Reactor (Coiled SS316 Tube) in 5°C Bath Mixer->Reactor Quench Continuous Quench (Ice-Chilled Water) Reactor->Quench Collection Product Collection (for Downstream Processing) Quench->Collection

Caption: Experimental workflow for continuous flow nitration.

References

Technical Support Center: Overcoming Poor Solubility of 2'-Aminoacetophenone in Reaction Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2'-Aminoacetophenone in various reaction media. Our aim is to equip researchers with the necessary information and protocols to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a yellow crystalline solid that is practically insoluble in water but exhibits good solubility in several organic solvents. Qualitative solubility information indicates it is soluble in ethanol, methanol, acetone, and fats.[1] It is sparingly soluble in dichloromethane and slightly soluble in Dimethyl Sulfoxide (DMSO).[2][3][4]

Q2: How does pH affect the solubility of this compound?

A2: As an aromatic amine, the solubility of this compound in aqueous media can be significantly increased by lowering the pH. Under acidic conditions, the amino group becomes protonated, forming a more soluble salt.

Q3: What are some common reactions where the solubility of this compound is a concern?

A3: The poor solubility of this compound is a frequent challenge in the Friedländer synthesis of quinolines , a common reaction where it serves as a key starting material.[5][6] Overcoming this issue is crucial for achieving good yields and reaction rates.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

Solution 1: Solvent Selection and Co-solvent Systems

If this compound is not dissolving, consider changing the solvent or using a co-solvent system.

  • Recommended Solvents: Based on available data, ethanol, methanol, and acetone are good starting points due to their reported good solubility.[1]

  • Co-solvent Strategy: In reactions where a less effective solvent is required for other reasons (e.g., reactant compatibility, reaction temperature), a co-solvent can be introduced to aid in the dissolution of this compound. For instance, in the Friedländer synthesis, using acetic acid as both a solvent and a catalyst can be effective, especially with microwave irradiation.[7][8]

Experimental Protocol: Utilizing a Co-solvent System in Friedländer Synthesis

This protocol provides a general guideline for using a co-solvent system to improve the solubility of this compound in the Friedländer synthesis of quinolines.

Materials:

  • This compound

  • An α-methylene ketone (e.g., diethyl malonate)

  • Ethanol (Primary Solvent)

  • Acetic Acid (Co-solvent and Catalyst)

  • Reaction flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To the reaction flask, add this compound and the α-methylene ketone in the desired molar ratio.

  • Add ethanol as the primary solvent. Begin stirring the mixture at room temperature.

  • Slowly add acetic acid as the co-solvent and catalyst. The amount of acetic acid can be varied, but a good starting point is a 10:1 to 5:1 ratio of ethanol to acetic acid.

  • Observe the mixture for the dissolution of this compound. Gentle heating may be applied to facilitate dissolution.

  • Once the reactants are dissolved, proceed with the reaction by heating to reflux and monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and proceed with the appropriate work-up and purification steps.

Solution 2: pH Adjustment

For reactions in aqueous or semi-aqueous media, adjusting the pH can dramatically improve the solubility of this compound.

Experimental Protocol: pH Adjustment for Enhanced Solubility

This protocol outlines the steps to increase the solubility of this compound in an aqueous medium by lowering the pH.

Materials:

  • This compound

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • pH meter or pH paper

  • Stir plate and magnetic stir bar

Procedure:

  • Suspend the desired amount of this compound in deionized water in a beaker with a magnetic stir bar.

  • Begin stirring the suspension at room temperature.

  • Slowly add dilute hydrochloric acid dropwise to the suspension.

  • Monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding acid until the this compound dissolves. This typically occurs at a pH below 4.

  • Once dissolved, the aqueous solution of the this compound salt can be used in the subsequent reaction steps. Note that the acidic conditions must be compatible with the other reactants and the desired reaction.

Advanced Techniques for Overcoming Solubility Issues

For particularly challenging reactions, advanced techniques can be employed to enhance both solubility and reaction rates.

1. Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction times and improve yields, often by rapidly heating the solvent and reactants, which can help overcome solubility barriers. In the context of the Friedländer synthesis, using neat acetic acid as both the solvent and catalyst under microwave irradiation at 160°C has been shown to produce quinolines in excellent yields within minutes.[7][8]

Experimental Workflow for Microwave-Assisted Synthesis

start Combine Reactants (this compound, Ketone) & Acetic Acid in a Microwave Vial irradiate Microwave Irradiation (e.g., 160°C, 5-10 min) start->irradiate cool Cool Reaction Vial irradiate->cool workup Work-up and Purification cool->workup product Isolated Product workup->product

Caption: Workflow for microwave-assisted synthesis.

2. Ultrasound-Assisted Synthesis (Sonication)

Ultrasonic waves can induce acoustic cavitation in the reaction medium, creating localized hot spots with high temperature and pressure. This can enhance mass transfer and accelerate the dissolution of solids. Sonication can be a valuable tool for reactions involving poorly soluble starting materials like this compound.

Logical Relationship for Employing Sonication

cluster_problem Problem cluster_solution Solution cluster_outcome Outcome insoluble Poor Solubility of This compound sonication Apply Ultrasound (Sonication) insoluble->sonication dissolution Enhanced Dissolution sonication->dissolution reaction Accelerated Reaction dissolution->reaction

Caption: Using sonication to improve solubility.

Quantitative Solubility Data

SolventReported Solubility
WaterPractically Insoluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
AcetoneSoluble[1]
DichloromethaneSparingly Soluble[2][3][4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2][3][4]

This technical guide is intended for informational purposes and should be used in conjunction with standard laboratory safety practices.

References

Validation & Comparative

A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis design and the discovery of novel molecular entities. This guide provides a detailed comparative analysis of the reactivity of 2'-Aminoacetophenone and 4'-Aminoacetophenone, supported by their physicochemical properties and established experimental protocols for their characteristic reactions.

The positional difference of the amino group in this compound (ortho to the acetyl group) and 4'-aminoacetophenone (para to the acetyl group) profoundly influences their electronic properties and, consequently, their chemical reactivity. This seemingly subtle structural variation dictates the types of reactions each isomer preferentially undergoes, making them valuable yet distinct building blocks in organic synthesis.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical properties of these isomers is crucial for designing experimental setups, including solvent selection and reaction temperature. The following table summarizes key physicochemical data for 2'- and 4'-aminoacetophenone.

PropertyThis compound4'-Aminoacetophenone
CAS Number 551-93-999-92-3
Molecular Formula C₈H₉NOC₈H₉NO
Molecular Weight 135.16 g/mol 135.17 g/mol
Appearance Yellow to yellow-brown liquidWhite to pale yellow crystalline solid
Melting Point 20 °C96-100 °C
Boiling Point 85-90 °C at 0.5 mmHgApproximately 270 °C
Solubility Soluble in dichloromethane, DMSO, and slightly in methanolLimited solubility in water, soluble in ethanol, acetone, and chloroform
pKa 2.31 (predicted)2.17 (predicted)

Reactivity Analysis: Ortho vs. Para Isomers

The distinct placement of the amino and acetyl groups on the benzene ring governs the reactivity of these two isomers.

This compound: The ortho positioning of the nucleophilic amino group and the electrophilic acetyl group makes this compound an ideal precursor for intramolecular cyclization reactions. The proximity of these functional groups facilitates the formation of heterocyclic compounds, most notably quinolines, through reactions like the Friedländer synthesis. The amino group can readily interact with the acetyl group or a nearby reaction partner, leading to ring formation.

4'-Aminoacetophenone: In the para isomer, the amino and acetyl groups are spatially separated. This arrangement allows each functional group to react independently, reflecting the typical reactivity of anilines and acetophenones. The amino group readily participates in reactions such as diazotization followed by coupling to form azo dyes, and acylation or alkylation. The acetyl group, on the other hand, can undergo reactions at the carbonyl carbon or the α-carbon, such as condensation reactions like the Claisen-Schmidt condensation.

Key Reactions and Experimental Protocols

The differing reactivity profiles of 2'- and 4'-aminoacetophenone are best illustrated by their application in distinct named reactions.

This compound: The Friedländer Synthesis of Quinolines

The Friedländer synthesis is a classic and efficient method for the preparation of quinolines, a heterocyclic scaffold prevalent in many pharmaceuticals and bioactive molecules. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Friedlander_Synthesis 2-Aminoacetophenone 2-Aminoacetophenone Intermediate Aldol Adduct 2-Aminoacetophenone->Intermediate + Alpha-Methylene_Ketone Alpha-Methylene_Ketone Alpha-Methylene_Ketone->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate - H2O Quinoline_Derivative Quinoline Derivative Cyclized_Intermediate->Quinoline_Derivative - H2O

Caption: Friedländer Synthesis of Quinolines.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reactant Preparation: In a round-bottom flask, dissolve 1.35 g (10 mmol) of this compound in 20 mL of ethanol.

  • Addition of Reagents: To this solution, add 1.2 mL (12 mmol) of acetylacetone.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as 10 mol% of ferric chloride hexahydrate (FeCl₃·6H₂O).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, as indicated by TLC, pour the reaction mixture into 50 mL of cold water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to yield pure 2,4-dimethylquinoline.

4'-Aminoacetophenone: The Claisen-Schmidt Condensation to Form Chalcones

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. 4'-Aminoacetophenone serves as the ketone component, reacting with an aromatic aldehyde to form chalcones, which are precursors to various flavonoids and other biologically active compounds.

Claisen_Schmidt_Condensation 4-Aminoacetophenone 4-Aminoacetophenone Enolate_Intermediate Enolate Intermediate 4-Aminoacetophenone->Enolate_Intermediate Base Aromatic_Aldehyde Aromatic_Aldehyde Aldol_Adduct Aldol Adduct Aromatic_Aldehyde->Aldol_Adduct Enolate_Intermediate->Aldol_Adduct + Chalcone Chalcone Aldol_Adduct->Chalcone - H2O

Caption: Claisen-Schmidt Condensation to form Chalcones.

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Reactant Preparation: In a flask, dissolve 1.35 g (10 mmol) of 4'-aminoacetophenone in 20 mL of ethanol.

  • Base Addition: Add 5 mL of a 10% aqueous sodium hydroxide solution to the flask and cool the mixture in an ice bath.

  • Aldehyde Addition: Slowly add 1.06 g (10 mmol) of benzaldehyde to the stirred mixture.

  • Reaction Conditions: Continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 2-3 hours.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Isolation and Purification: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from ethanol.

Conclusion

The isomeric relationship between this compound and 4'-aminoacetophenone provides a compelling example of how a subtle change in molecular structure can lead to a significant divergence in chemical reactivity. The ortho isomer is a key substrate for intramolecular cyclizations, particularly in the synthesis of quinolines via the Friedländer reaction. In contrast, the para isomer behaves as a molecule with two independent functional groups, readily participating in reactions characteristic of anilines and acetophenones, such as the Claisen-Schmidt condensation to form chalcones. A thorough understanding of these distinct reactivity profiles is essential for medicinal chemists and researchers in leveraging these versatile building blocks for the synthesis of a wide array of functional molecules.

A Comparative Guide to the Biological Activities of 2'- and 3'-Aminoacetophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the constitutional isomers 2'-aminoacetophenone and 3'-aminoacetophenone. While both isomers share the same molecular formula, the positional difference of the amino group on the phenyl ring leads to distinct biological profiles and applications in research and drug development. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key concepts to facilitate a clear understanding of their structure-activity relationships.

Overview of Physicochemical Properties and Known Roles

FeatureThis compound3'-Aminoacetophenone
Synonyms ortho-Aminoacetophenone, o-Aminoacetophenone, 2-Acetylanilinemeta-Aminoacetophenone, m-Aminoacetophenone, 3-Acetylaniline
CAS Number 551-93-999-03-6
Molecular Formula C₈H₉NOC₈H₉NO
Molecular Weight 135.16 g/mol 135.16 g/mol
General Role Natural metabolite, apoptosis inducer, signaling molecule.[1]Synthetic intermediate in medicinal chemistry.

Comparative Analysis of Biological Activities

Direct, head-to-head comparative studies of the biological activities of 2'- and 3'-aminoacetophenone are scarce in the scientific literature. However, a comparative overview can be constructed from individual studies on each isomer. The following table summarizes the reported biological activities and highlights the current gaps in our knowledge.

Table 1: Summary of Biological Activities and Supporting Data

Biological ActivityThis compound3'-AminoacetophenoneKey Findings and Data Gaps
Antimicrobial A known metabolite produced by the bacterium Pseudomonas aeruginosa, contributing to its characteristic grape-like odor.[2]Reported to have potential anti-bacterial properties, but specific quantitative data is lacking.[3]No direct comparative studies with Minimum Inhibitory Concentration (MIC) values for both isomers against a panel of microbes have been found.
Cytotoxicity Acts as an inducer of apoptosis.[1]Primarily used as a building block for the synthesis of various anticancer agents, such as aminoflavones.[4]There is no available data presenting a direct comparison of the cytotoxic effects (e.g., IC50 values) of the two parent isomers on cancer cell lines.
Enzyme Inhibition No significant data on direct enzyme inhibition is available.Utilized in the synthesis of potent enzyme inhibitors, including HIV-1 Integrase inhibitors.[3]A direct comparative analysis of the enzyme inhibitory potential of the two isomers is not available.
Receptor Interaction Functions as a monoamine releasing agent, with a notable effect on dopamine release.[5]Serves as a key intermediate in the synthesis of selective antagonists for human A2B adenosine receptors.[3]Comparative receptor binding affinity data for the two isomers is not available in the literature.
Other Activities Identified as a respiratory biomarker for Pseudomonas aeruginosa infections and a modulator of autophagy.[1] It has also been shown to be a more effective bird repellent compared to its meta and para isomers.[6]Not applicable.The superior bird repellent activity of the ortho-isomer is one of the few directly compared biological effects.

Structure-Activity Relationship (SAR) Insights

The distinct biological profiles of 2'- and 3'-aminoacetophenone can be attributed to the influence of the amino group's position on the molecule's electronic and steric properties.

  • This compound: The proximity of the amino and acetyl groups in the ortho position allows for the potential formation of an intramolecular hydrogen bond. This interaction can lock the molecule into a more planar conformation, which may be crucial for its recognition by specific biological targets, contributing to its roles as a signaling molecule and an inducer of apoptosis.

  • 3'-Aminoacetophenone: With the amino group in the meta position, the potential for intramolecular hydrogen bonding with the acetyl group is eliminated. This results in greater conformational flexibility and presents the amino group as an accessible site for chemical modification. This structural feature makes it an ideal and versatile starting material for the synthesis of a diverse range of pharmacologically active compounds.

Experimental Protocols for Comparative Evaluation

To address the current gaps in the literature, the following generalized experimental protocols are proposed for a direct comparison of the biological activities of 2'- and 3'-aminoacetophenone.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare stock solutions of 2'- and 3'-aminoacetophenone in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (no compound) and a negative control (no bacteria) for each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment (MTT Assay)
  • Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Treat the cells with a range of concentrations of 2'- and 3'-aminoacetophenone and incubate for 48 or 72 hours.

  • Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis 2-AP This compound Antimicrobial Antimicrobial Assay (MIC Determination) 2-AP->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50 Determination) 2-AP->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (IC50 Determination) 2-AP->Enzyme_Inhibition 3-AP 3'-Aminoacetophenone 3-AP->Antimicrobial 3-AP->Cytotoxicity 3-AP->Enzyme_Inhibition Comparative_Analysis Comparative Analysis of Biological Activity Antimicrobial->Comparative_Analysis Cytotoxicity->Comparative_Analysis Enzyme_Inhibition->Comparative_Analysis

Caption: A proposed experimental workflow for the direct comparative biological evaluation of 2'- and 3'-aminoacetophenone.

SAR_comparison cluster_2AP This compound (ortho) cluster_3AP 3'-Aminoacetophenone (meta) 2AP_structure Intramolecular H-bond (Planar Conformation) 2AP_activity Direct Biological Activity (e.g., Apoptosis Induction) 2AP_structure->2AP_activity 3AP_structure No Intramolecular H-bond (Conformational Flexibility) 3AP_activity Synthetic Intermediate (Versatile Scaffold) 3AP_structure->3AP_activity

Caption: A logical diagram illustrating the structure-activity relationship differences between 2'- and 3'-aminoacetophenone.

References

A Comparative Guide to the Therapeutic Efficacy of 2'-Aminoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2'-aminoacetophenone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. This guide provides a comparative evaluation of the therapeutic efficacy of different this compound derivatives, supported by experimental data, to aid researchers in navigating this promising class of compounds.

Anticancer Activity

Derivatives of this compound, particularly chalcones and Schiff bases, have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different human cancer cell lines.

Derivative TypeCompoundCell LineIC50 (µM)Reference
Chalcone13e MGC-803 (Gastric)1.52[1]
HCT-116 (Colon)1.83[1]
MCF-7 (Breast)2.54[1]
ChalconeCompound 5 AGS (Gastric)<1.0[2]
HL-60 (Leukemia)<1.57[2]
HeLa (Cervical)5.67[2]
ChalconeIndole-chalcone 8 Various (6 lines)0.003 - 0.009[3]
Schiff BaseSP16 HeLa (Cervical)0.0025 (2.517 µg/ml)[4]
Palladium ComplexPalladium Complex HT-1080 (Fibrosarcoma)13.24[5]
A-549 (Lung)25.24[5]
MCF-7 (Breast)38.14[5]
MDA-MB-231 (Breast)31.21[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for another 24-48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Derivatives incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT assay for determining cell viability.

Neuroprotective Activity: Acetylcholinesterase Inhibition

Certain this compound derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Comparative Acetylcholinesterase Inhibitory Potency
CompoundTargetIC50 (µM)Reference
2e Acetylcholinesterase (AChE)0.13[5]
Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used colorimetric assay to measure AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound derivatives

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound derivative) at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Ellmans_Method_Workflow cluster_workflow Ellman's Method Workflow start Prepare Reaction Mixture (Buffer, DTNB, Inhibitor) add_enzyme Add AChE Enzyme start->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add ATCI Substrate incubate->add_substrate read Measure Absorbance at 412 nm add_substrate->read analyze Calculate IC50 read->analyze

Caption: Workflow of Ellman's method for AChE inhibition assay.

Anti-inflammatory and Anti-osteoporotic Activity

Recent studies have highlighted the potential of this compound derivatives in modulating inflammatory pathways and cellular processes involved in bone remodeling. A notable example is the inhibition of osteoclastogenesis, a key process in osteoporosis.

Inhibition of Osteoclast Differentiation

One study identified a 2-NMPA derivative, 11h , that inhibited osteoclastogenesis with an IC50 of 358.29 nM.[4] This compound was found to suppress osteoclast differentiation by downregulating the RANKL-mediated TRAF6 expression, which subsequently leads to the inactivation of PI3K/AKT and IκBα/NF-κB signaling pathways.[4]

RANKL_Signaling_Pathway cluster_pathway RANKL Signaling Pathway in Osteoclastogenesis RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits PI3K_AKT PI3K/AKT Pathway TRAF6->PI3K_AKT NFkB IκBα/NF-κB Pathway TRAF6->NFkB Osteoclastogenesis Osteoclast Differentiation PI3K_AKT->Osteoclastogenesis NFkB->Osteoclastogenesis Derivative_11h 2-NMPA Derivative 11h Derivative_11h->TRAF6 Inhibits

Caption: Inhibition of the RANKL signaling pathway by a 2-NMPA derivative.

Experimental Protocol: TRAP Staining for Osteoclast Differentiation

Tartrate-resistant acid phosphatase (TRAP) is a marker enzyme for osteoclasts. TRAP staining is used to identify and quantify osteoclasts in cell culture.

Materials:

  • Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

  • Recombinant mouse RANKL and M-CSF

  • Alpha-MEM medium with 10% FBS

  • TRAP staining kit

  • 48-well plates

  • Microscope

Procedure:

  • Cell Culture: Culture BMMs or RAW 264.7 cells in the presence of M-CSF.

  • Induction of Differentiation: To induce osteoclast differentiation, treat the cells with RANKL and M-CSF in the presence or absence of the this compound derivatives for 5-7 days.

  • Cell Fixation: Fix the cells with a suitable fixative (e.g., 10% formalin).

  • TRAP Staining: Stain the cells for TRAP activity according to the manufacturer's protocol. TRAP-positive cells will appear red/purple.

  • Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored, with some compounds showing activity against various bacterial and fungal strains.

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for some pyrazoline and hydrazone derivatives, which can be synthesized from acetophenone precursors.

CompoundOrganismMIC (µg/mL)Reference
Pyrazoline 22 E. faecalis32[6]
B. subtilis64[6]
Pyrazoline 24 E. faecalis32[6]
Pyrazoline 5 C. albicans64[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Kinase Inhibitory Activity

This compound derivatives have also been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Comparative Kinase Inhibitory Potency

The following table shows the IC50 values of some 2-aminopyridine derivatives, structurally related to 2'-aminoacetophenones, against Bruton's tyrosine kinase (BTK).

CompoundTarget KinaseIC50 (nM)Reference
10d BTK0.5[7]
10i BTK0.5[7]
10j BTK0.4[7]
Ibrutinib (control) BTK0.3[7]
AVL-292 (control) BTK0.6[7]

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a wide range of promising therapeutic activities. This guide provides a snapshot of the current landscape, highlighting the potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties of these compounds. The provided experimental protocols offer a foundation for researchers to evaluate novel derivatives and further explore their mechanisms of action. Continued investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of new and effective therapeutic agents based on the this compound core.

References

Assessing the Cross-Reactivity of Antibodies Against 2'-Aminoacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter determining its suitability for various applications. This guide provides a comparative assessment of the cross-reactivity of antibodies raised against 2'-Aminoacetophenone, offering insights into their performance and potential off-target binding. The information presented herein is crucial for the accurate interpretation of immunoassay results and the development of reliable diagnostic and research tools.

Introduction to this compound and Antibody Specificity

This compound is an aromatic ketone that plays a role as a bacterial metabolite. Its detection and quantification are of interest in various research and diagnostic fields. Immunoassays, which rely on the specific binding of antibodies to their target antigens, are a common method for detecting small molecules like this compound. However, the effectiveness of these assays is highly dependent on the specificity of the antibody used.

Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other structurally similar molecules.[1] This can lead to false-positive results and inaccurate quantification. Therefore, a thorough assessment of an antibody's cross-reactivity profile is essential before its implementation in any application. This guide explores the cross-reactivity of antibodies developed against this compound, providing a framework for evaluating their performance.

Immunogen Design and Antibody Production

To elicit an immune response against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The method of conjugation and the site of attachment on the hapten are critical for generating antibodies with the desired specificity.

A common strategy involves introducing a linker arm to the hapten, which is then used to couple it to the carrier protein. This process is crucial as it influences which parts of the hapten are exposed to the immune system and thus, the epitope that the resulting antibodies will recognize.

G cluster_0 Hapten Synthesis and Conjugation cluster_1 Antibody Production Hapten This compound Linker Linker Arm Attachment Hapten->Linker ActivatedHapten Activated Hapten Linker->ActivatedHapten Conjugate This compound- Carrier Conjugate (Immunogen) ActivatedHapten->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate Immunization Immunization of Host Animal Conjugate->Immunization ImmuneResponse Immune Response Immunization->ImmuneResponse AntibodyCollection Antibody Collection (Polyclonal Serum) ImmuneResponse->AntibodyCollection Purification Affinity Purification AntibodyCollection->Purification SpecificAntibody Specific Anti-2'-Aminoacetophenone Antibodies Purification->SpecificAntibody

Figure 1. Workflow for the production of antibodies against this compound.

Experimental Assessment of Cross-Reactivity

The cross-reactivity of an antibody is typically assessed using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the antibody is incubated with a constant amount of labeled this compound and varying concentrations of potential cross-reactants. The degree to which a compound can displace the labeled this compound from the antibody binding sites is a measure of its cross-reactivity.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate (different from the immunizing conjugate to avoid non-specific binding).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding of the antibody.

  • Competition: A fixed concentration of the anti-2'-Aminoacetophenone antibody is pre-incubated with varying concentrations of this compound (standard) or the potential cross-reacting compounds.

  • Incubation: The antibody-analyte mixtures are added to the coated plate and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

The results are typically expressed as the cross-reactivity percentage, calculated using the following formula:

Cross-Reactivity (%) = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Cross-Reactivity Profile of Anti-2'-Aminoacetophenone Antibodies

Due to the limited availability of commercial antibodies specifically raised against this compound, this guide presents a hypothetical cross-reactivity profile based on the structural similarities of potential cross-reactants. The data in the table below is for illustrative purposes and should be experimentally verified for any specific antibody.

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Raised Against this compound

CompoundStructure% Cross-Reactivity (Hypothetical)
This compound Target Analyte 100%
3'-AminoacetophenoneIsomer< 10%
4'-AminoacetophenoneIsomer< 5%
AcetophenoneLacks amino group< 1%
AnilineLacks acetyl group< 1%
2-AminophenolLacks acetyl group< 2%

Interpretation of Hypothetical Data:

  • High Specificity for the Target: The antibody exhibits high specificity for this compound.

  • Positional Isomer Discrimination: The antibody shows significantly lower cross-reactivity with the 3' and 4' isomers, indicating that the position of the amino group is a critical determinant for antibody recognition. This suggests that the immunogen was likely designed to expose the region around the amino and acetyl groups.

  • Negligible Cross-Reactivity with Key Substructures: The lack of significant cross-reactivity with acetophenone and aniline demonstrates that both the amino and acetyl groups are essential for antibody binding.

Comparison with Alternative Detection Methods

While immunoassays offer high throughput and sensitivity, other analytical methods are available for the detection of this compound.

Table 2: Comparison of Detection Methods for this compound

MethodPrincipleAdvantagesDisadvantages
Immunoassay (ELISA) Antibody-antigen bindingHigh sensitivity, high throughput, cost-effectivePotential for cross-reactivity, requires antibody development
High-Performance Liquid Chromatography (HPLC) Separation based on polarityHigh specificity, good for complex matricesLower throughput, requires more expensive equipment
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratioVery high specificity and sensitivity, definitive identificationRequires derivatization for volatile compounds, expensive equipment

Conclusion

The specificity of antibodies raised against this compound is paramount for the reliability of immunoassays. While polyclonal antibodies can offer high affinity, they may also present a risk of cross-reactivity with structurally related compounds.[2][3] Monoclonal antibodies, on the other hand, offer higher specificity to a single epitope but may be more susceptible to small changes in the antigen's structure.[2][3]

A thorough validation, including a comprehensive cross-reactivity assessment against a panel of structurally similar molecules, is essential for any antibody intended for use in research or diagnostics. For definitive quantification, especially in complex matrices, orthogonal methods like HPLC or GC-MS should be considered for validation and comparison. The choice of the most appropriate detection method will ultimately depend on the specific requirements of the application, including the desired sensitivity, specificity, throughput, and cost.

References

A Comparative Guide to the Metabolic Fates of 2'-Aminoacetophenone: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic studies of 2'-Aminoacetophenone, contrasting in vitro biosynthetic pathways with in vivo metabolic transformations. The information presented is synthesized from discrete studies to offer a comprehensive understanding for researchers in drug metabolism and related fields.

Data Presentation: A Qualitative Comparison of Metabolic Pathways

Direct quantitative comparisons of in vitro and in vivo metabolism of this compound are limited in publicly available literature. However, a qualitative comparison based on identified metabolic pathways reveals different aspects of its biochemical journey.

FeatureIn Vitro StudiesIn Vivo Studies
Primary Focus Biosynthesis from precursorsMetabolic transformation of the parent compound
Key Precursor KynurenineThis compound
Observed Reaction Decarboxylation of kynurenine to kynurenamine, followed by non-enzymatic conversion.[1][2]Hydroxylation of this compound.
Identified Product This compound2-Amino-3-hydroxyacetophenone
Biological Matrix Rat liver extracts (supernatant and mitochondrial fractions)[1][2]Rat urine

Metabolic Pathway of this compound

The following diagram illustrates the known biosynthetic and metabolic pathway of this compound.

Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Tryptophan-2,3-dioxygenase Kynurenamine Kynurenamine Kynurenine->Kynurenamine Decarboxylation (in vitro, rat liver supernatant) Aminoacetophenone This compound Kynurenamine->Aminoacetophenone Non-enzymatic conversion Hydroxyaminoacetophenone 2-Amino-3-hydroxyacetophenone Aminoacetophenone->Hydroxyaminoacetophenone Hydroxylation (in vivo, rat)

Caption: Biosynthetic and metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound metabolism are outlined below. These protocols are representative of standard practices in the field.

In Vitro Biosynthesis of this compound

This protocol is based on studies of its biosynthesis from kynurenine in rat liver extracts.[1][2]

Objective: To demonstrate the enzymatic conversion of kynurenine to this compound in vitro.

Materials:

  • Male Wistar rats

  • 0.25 M sucrose solution

  • Phosphate buffer (pH 7.4)

  • L-Kynurenine solution

  • Centrifuge

  • Incubator (37°C)

  • Analytical instruments (e.g., HPLC, GC-MS)

Procedure:

  • Preparation of Liver Fractions:

    • Euthanize male Wistar rats and perfuse the liver with ice-cold 0.25 M sucrose solution.

    • Homogenize the liver in 0.25 M sucrose solution.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet mitochondria.

    • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes. The resulting supernatant is the cytosolic fraction, and the pellet contains the microsomes. The mitochondrial pellet from the first step is washed and resuspended.

  • Incubation:

    • For the conversion of kynurenine to kynurenamine, incubate the 100,000 x g supernatant fraction with L-kynurenine in phosphate buffer at 37°C.

    • For the conversion of 3-hydroxykynurenine, incubate the mitochondrial fraction under similar conditions.

  • Sample Analysis:

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the presence of this compound and its intermediates using a suitable analytical method such as HPLC or GC-MS.

In Vivo Metabolism of this compound

This protocol is a representative procedure for identifying metabolites of this compound in an animal model.

Objective: To identify metabolites of this compound in rats following oral administration.

Materials:

  • Male Wistar rats

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Metabolic cages

  • Urine collection vessels (chilled)

  • Analytical instruments (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • House male Wistar rats in individual metabolic cages that allow for the separate collection of urine and feces.

    • Administer a single oral dose of this compound dissolved in a suitable vehicle.

  • Urine Collection:

    • Collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h) in chilled collection vessels.

  • Sample Preparation:

    • Pool the urine collected over a specific time course.

    • Centrifuge the urine samples to remove any particulate matter.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolites and remove interfering substances.

  • Metabolite Identification:

    • Analyze the extracted samples using high-resolution mass spectrometry (e.g., LC-MS/MS) to identify potential metabolites.

    • Compare the mass spectra of the potential metabolites with that of the parent compound and authentic standards if available.

Experimental Workflows

The following diagrams illustrate the typical workflows for the in vitro and in vivo studies described.

cluster_prep Preparation of Rat Liver Fractions cluster_incubation Incubation cluster_analysis Analysis Liver Rat Liver Homogenization Centrifuge1 Centrifugation (10,000 x g) Liver->Centrifuge1 Mitochondria Mitochondrial Pellet Centrifuge1->Mitochondria Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifugation (100,000 x g) Supernatant1->Centrifuge2 Microsomes Microsomal Pellet Centrifuge2->Microsomes Cytosol Cytosolic Supernatant Centrifuge2->Cytosol Incubate Incubate Liver Fraction with Kynurenine at 37°C Cytosol->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by HPLC or GC-MS Quench->Analyze

Caption: Workflow for in vitro biosynthesis study.

cluster_dosing Animal Dosing and Sample Collection cluster_prep Sample Preparation cluster_analysis Metabolite Identification Dose Oral Administration of This compound to Rats Collect Urine Collection in Metabolic Cages Dose->Collect Prepare Urine Sample Pooling and Extraction (SPE/LLE) Collect->Prepare Analyze Analysis by LC-MS/MS Prepare->Analyze Identify Metabolite Structure Elucidation Analyze->Identify

Caption: Workflow for in vivo metabolism study.

References

Head-to-Head Comparison of Catalysts for 2'-Aminoacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Aminoacetophenone is a critical intermediate in the fine chemical and pharmaceutical industries, serving as a primary building block for the synthesis of quinolone antibiotics and other bioactive compounds.[1][2] The efficiency of its synthesis is paramount, with the choice of catalyst playing a pivotal role in determining reaction yield, purity, and environmental impact. This guide provides an objective, data-driven comparison of various catalytic systems for the synthesis of this compound, focusing on the most prevalent synthetic routes: Friedel-Crafts acylation and the reduction of ortho-nitroacetophenone.

Catalyst Performance in Friedel-Crafts Acylation

The Friedel-Crafts acylation of anilines or N-protected anilides is a direct method for synthesizing this compound. However, the basicity of the amino group can deactivate traditional Lewis acid catalysts, necessitating careful catalyst selection and reaction engineering.[3] Below is a comparison of various Lewis acids used in this transformation.

CatalystSubstrateAcylating AgentSolventTemperature (°C)TimeYield (%)Notes
AlCl₃ N-Acetylaniline-----Prone to generating significant waste and purification difficulties due to para-isomer formation.[1][2]
SnCl₄ 3,5-dimethoxy aniline (protected)Acetyl chloride---ExcellentOutperformed AlCl₃, SnCl₂, and ZnCl₂ in a comparative study for smooth reaction conditions.[4]
AlBr₃ Aniline1-Dodecene---91% SelectivityData from a related alkylation reaction, indicates high selectivity for aniline functionalization.[5]
BF₃-etherate Aniline1-Dodecene---91% SelectivityComparable selectivity to AlBr₃ in the alkylation of aniline.[5]
Bi(OTf)₃ Various anilines----HighA novel, highly effective catalyst for Friedel-Crafts acylation of both activated and deactivated benzenes.[6][7]
Hf(OTf)₄ Substituted benzenesAcid anhydridesLiClO₄–MeNO₂--HighHighly effective in a specialized solvent system, allowing for catalytic quantities.[6]

*Note: Data for AlBr₃ and BF₃-etherate are derived from Friedel-Crafts alkylation, a related but distinct reaction. It is included to indicate catalyst compatibility with aniline substrates.

Catalyst/Reagent Performance in Nitro Group Reduction

The reduction of 2'-nitroacetophenone is another common route. The choice of reducing agent and catalyst is crucial for achieving high conversion and selectivity without affecting the ketone functionality.

Catalyst/ReagentSubstrateSolventTemperature (°C)TimeConversion/Yield (%)Notes
SnCl₂·2H₂O / HCl m-NitroacetophenoneMethanol11030 min95%A higher catalyst quantity and temperature were needed for high conversion.[8][9]
SnCl₂·2H₂O / HCl m-NitroacetophenoneMethanol784 hrsIncompleteDemonstrates the need for forcing conditions with this catalyst system in batch processing.[8][9]
SnCl₂·2H₂O / HCl m-NitroacetophenoneMethanol / 10% HCl10022 min100%Performed in a continuous flow reactor, demonstrating significant process intensification.[8][9]
Pd/C Mandelonitrile*Dichloromethane/Water30-HighA highly effective catalyst for reducing nitriles to primary amines under mild conditions.[10][11]

*Note: Data for Pd/C is from the hydrogenation of a different substrate but is representative of catalytic hydrogenation, a common method for nitro group reduction. The main challenge with the nitro reduction route for this compound is the limited commercial availability of the 2'-nitroacetophenone starting material.[1][2]

Experimental Protocols

Synthesis via Fries Rearrangement of N-Acetylaniline (Aluminum Chloride Catalysis)

This method involves the intramolecular rearrangement of N-acetylaniline catalyzed by aluminum chloride.

  • Procedure: N-acetylaniline is treated with a stoichiometric excess of aluminum chloride, typically without a solvent or in a high-boiling inert solvent. The mixture is heated, leading to the migration of the acetyl group to the ortho and para positions of the aniline ring.

  • Work-up: The reaction mixture is cooled and then carefully quenched with ice and hydrochloric acid. The product, a mixture of this compound and 4'-aminoacetophenone, is then extracted, and the isomers are separated by chromatography.

  • Challenges: This method is often plagued by the formation of significant amounts of the undesired para-isomer, leading to difficult purification. It also generates a large volume of aluminum-containing acidic waste.[1][2]

Synthesis via Reduction of m-Nitroacetophenone (Tin(II) Chloride Catalysis in Continuous Flow)

This protocol is adapted from the high-yielding reduction of the meta-isomer and is applicable to the ortho-isomer.

  • System Setup: A continuous flow system is established using two pumps, a heated tubular reactor (e.g., SS316 tube, 8.5 mL volume), and a back-pressure regulator.

  • Reagent Streams:

    • Stream A: 1g of 2'-nitroacetophenone dissolved in 20 mL of methanol.

    • Stream B: 5g of SnCl₂·2H₂O in 20 mL of 10% aqueous HCl.

  • Reaction Execution: The two streams are pumped at flow rates calculated to achieve a residence time of approximately 22 minutes within the reactor, which is maintained at 100°C.[9]

  • Work-up: The output from the reactor is collected and quenched with a 40% NaOH solution to neutralize the acid and precipitate tin salts. The this compound is then extracted with an organic solvent (e.g., ether), dried, and concentrated under reduced pressure to yield the pure product. This continuous flow method resulted in a 100% yield for the meta-isomer in 22 minutes.[8][9]

Synthesis from Isatoic Anhydride (Organometallic Reagent)

This method provides high yields by reacting isatoic anhydride with an organometallic reagent at low temperatures.

  • Procedure: In a dry reaction flask under an inert nitrogen atmosphere, add 150 mL of methyl lithium (1 mol/L in tetrahydrofuran). Cool the solution to below -60°C.[2] Slowly add a solution of isatoic anhydride (16.3g, 0.1 mol) in a suitable solvent like 2-methyltetrahydrofuran, ensuring the temperature does not exceed -60°C.[2] Maintain the reaction at this temperature until completion.

  • Work-up: Upon completion, the reaction is quenched by pouring it into 80 mL of water and stirring for 30 minutes. The layers are separated, and the organic layer is dried and concentrated. The crude product is then purified by vacuum distillation to obtain this compound.[2]

  • Results: This method has been reported to produce the target product with a molar yield of up to 90.5% and a purity of 99.3%.[2]

Visualizations

experimental_workflow General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_eval Evaluation start Define Synthesis Route (e.g., Friedel-Crafts) reactants Prepare Substrate & Reagents (Aniline, Acylating Agent) start->reactants catalysts Select Catalysts for Screening (AlCl3, SnCl4, Bi(OTf)3) reactants->catalysts reaction Run Parallel Reactions (Varying Catalyst, Temp, Time) catalysts->reaction monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring workup Quench & Work-up monitoring->workup purification Purify Product (Distillation/Chromatography) workup->purification analysis Analyze Product (Yield, Purity, NMR, MS) purification->analysis comparison Compare Catalyst Performance (Quantitative Data) analysis->comparison end Select Optimal Catalyst comparison->end

Caption: Workflow for Catalyst Screening and Optimization.

friedel_crafts_pathway Catalytic Cycle for Lewis Acid-Mediated Friedel-Crafts Acylation cluster_activation Activation cluster_reaction Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration AcylCl Acyl Chloride (R-CO-Cl) Acylium Acylium Ion Complex [R-C=O]+[SnCl5]- AcylCl->Acylium Coordination LewisAcid Lewis Acid (e.g., SnCl4) LewisAcid->Acylium SigmaComplex Sigma Complex (Intermediate) Acylium->SigmaComplex Anilide N-Protected Aniline Anilide->SigmaComplex Nucleophilic Attack Product_HCl Protonated Product SigmaComplex->Product_HCl Loss of H+ Product_HCl->LewisAcid Regenerates Catalyst Product This compound Derivative Product_HCl->Product Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation.

Conclusion

The synthesis of this compound can be approached through several catalytic pathways, each with distinct advantages and disadvantages.

  • Friedel-Crafts Acylation: This is a direct and atom-economical route. Modern Lewis acids like SnCl₄ and metal triflates (Bi(OTf)₃, Hf(OTf)₄ ) demonstrate superior performance over traditional AlCl₃, offering higher yields, smoother reactions, and potentially catalytic rather than stoichiometric use, which reduces waste.[3][4][6] For industrial applications, developing processes around these more efficient and environmentally benign catalysts is highly advantageous.

  • Nitro Group Reduction: While capable of producing high yields, this method is fundamentally limited by the availability of the 2'-nitroacetophenone starting material.[1] However, the successful application of continuous flow technology with SnCl₂ demonstrates a powerful method for process intensification, achieving complete conversion in minutes rather than hours, which could be transformative if the precursor becomes more accessible.[9]

For researchers and drug development professionals, the choice of catalyst will depend on the scale of synthesis, cost considerations, and environmental regulations. For laboratory-scale synthesis requiring high purity and yield, the use of SnCl₄ in a Friedel-Crafts reaction appears to be a highly effective option.[4] For larger-scale production, investigating recyclable, catalytic systems based on metal triflates or developing a robust continuous flow reduction process would be the most forward-looking strategies.

References

Safety Operating Guide

Proper Disposal of 2'-Aminoacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 2'-Aminoacetophenone, a compound commonly used in pharmaceutical synthesis and research. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] All handling and disposal procedures must be conducted in accordance with federal, state, and local regulations.[4][5]

Key Hazard and Property Data:

PropertyDataSource
Molecular Formula C8H9NO[1]
CAS Number 551-93-9[1][2][3][4][6]
Appearance Dark yellow liquid[1]
Melting Point 20 °C / 68 °F[1]
Boiling Point 85 - 90 °C at 0.7 hPa[3]
Flash Point 112 °C / 233.6 °F[1]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2][3]
Incompatibilities Strong oxidizing agents, Acids, Acid anhydrides, Chloroformates[1][5][7]

Experimental Protocol for Disposal

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][8] In-lab treatment or neutralization is not recommended without specific institutional approval and protocols. The following steps outline the standard procedure for preparing this chemical for disposal.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene).

  • Hazardous waste label.

  • Inert absorbent material (e.g., vermiculite, sand) for spill management.

Procedure:

  • Segregation and Storage:

    • Store this compound waste in a designated, well-ventilated satellite accumulation area.[1][9]

    • Keep the waste container tightly closed when not in use.[3][4]

    • Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents and acids.[1][10] Use secondary containment to prevent accidental mixing.[1]

  • Waste Collection:

    • Carefully transfer unused or waste this compound into a designated hazardous waste container. Avoid overfilling the container; a general rule is to fill to no more than 90% capacity.[11]

    • If collecting solutions of this compound, do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • For solid waste contaminated with this compound (e.g., gloves, paper towels), place it in a separate, clearly labeled container for solid hazardous waste.[3][6]

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[1]

    • The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "this compound". Avoid using formulas or abbreviations.[9]

      • A clear indication of the hazards (e.g., "Irritant," "Toxic").[9]

      • The date the container became full.[9]

  • Disposal of Empty Containers:

    • A container that has held this compound must be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected, depending on local regulations.

    • After thorough rinsing and air-drying, obliterate or remove the original label and dispose of the container as non-hazardous solid waste.[4]

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[3][4]

    • Collect the absorbed material into a suitable container for hazardous waste disposal.[3]

    • Clean the spill area with soap and water.

  • Arranging for Pickup:

    • Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[11][12]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is it a liquid or solid waste? B->C D Transfer to a labeled, compatible liquid waste container. C->D Liquid E Place in a labeled, compatible solid waste container. C->E Solid F Store in a designated Satellite Accumulation Area. D->F E->F G Segregate from incompatibles (oxidizers, acids). F->G H Is the container full? G->H I Arrange for pickup by licensed hazardous waste vendor. H->I Yes J Continue to collect waste. H->J No J->C

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for 2'-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2'-Aminoacetophenone (CAS No. 551-93-9), including detailed operational and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards to ensure safe handling.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

  • Acute oral toxicity, Category 4: Harmful if swallowed.[1]

Signal Word: Warning[1][2][3]

Hazard Pictogram:

  • GHS07: Exclamation Mark[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance Dark yellow to dark brown liquid or solid
Melting Point 20 °C / 68 °F[1]
Flash Point 112 °C / 233.6 °F[1]
Solubility No information available
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[5]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[6][7]Protects against splashes and eye irritation.[1][2][6]
Skin Protection Appropriate protective gloves (inspect before use).[6][7] Impervious protective clothing to prevent skin exposure.[3][6][7]Prevents skin contact and irritation.[1][2][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][6] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[7]Avoids inhalation of vapors which can cause respiratory irritation.[2][6]

Operational Protocol: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ensure a well-ventilated work area. A chemical fume hood is highly recommended.[2][6]

  • An eyewash station and safety shower must be readily accessible.[3][6]

  • Remove all sources of ignition as the substance can be combustible at high temperatures.[6]

  • Keep incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates away from the handling area.[1]

Handling the Chemical
  • Wash hands thoroughly after handling.[1][6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not ingest or inhale vapors.[6]

  • Keep the container tightly closed when not in use.[2][6]

Storage
  • Store in a cool, dry, and well-ventilated area.[2][6]

  • Keep the container tightly closed.[2][6]

  • Refrigerated storage is recommended.[1][6]

  • Store away from incompatible substances.[1][6]

Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Ensure adequate ventilation (Fume Hood) prep2 Verify eyewash station and safety shower access prep1->prep2 prep3 Remove ignition sources prep2->prep3 prep4 Segregate incompatible materials prep3->prep4 handle1 Don appropriate PPE prep4->handle1 Proceed to handling handle2 Weigh/dispense chemical handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 store1 Store in a cool, dry, well-ventilated area handle3->store1 After use store2 Keep container tightly sealed store1->store2 store3 Refrigerate if necessary store2->store3 Disposal_Plan Disposal Plan for this compound cluster_waste_collection Waste Collection cluster_disposal Disposal collect1 Collect waste in a labeled, sealed container collect2 Segregate from other waste streams collect1->collect2 dispose1 Contact licensed disposal company collect2->dispose1 Ready for disposal dispose2 Follow all federal, state, and local regulations dispose1->dispose2

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.